(4-Phenylpiperazin-2-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-phenylpiperazin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-8-10-9-14(7-6-13-10)11-4-2-1-3-5-11/h1-5,10,13H,6-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCNTXJOEJEWRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20533188 | |
| Record name | 1-(4-Phenylpiperazin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20533188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91532-95-5 | |
| Record name | 1-(4-Phenylpiperazin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20533188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Solubility data for (4-Phenylpiperazin-2-yl)methanamine in organic solvents
An In-depth Technical Guide to the Solubility of (4-Phenylpiperazin-2-yl)methanamine in Organic Solvents
Abstract
The solubility of an Active Pharmaceutical Ingredient (API) is a critical physicochemical parameter that profoundly influences its behavior throughout the drug development lifecycle, from formulation design to bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of (4-Phenylpiperazin-2-yl)methanamine. In the absence of extensive published quantitative data for this specific molecule, this document synthesizes a predictive solubility profile based on its molecular structure and first principles of physical chemistry. More importantly, it furnishes a detailed, field-proven experimental protocol for the precise determination of its thermodynamic solubility, empowering researchers to generate reliable and reproducible data. This whitepaper is designed for researchers, scientists, and drug development professionals, offering both predictive insights and actionable methodologies to support formulation and process development.
Introduction: The Critical Role of Solubility in Pharmaceutical Sciences
Solubility, defined as the equilibrium concentration of a solute in a saturated solution with a specific solvent at a given temperature, is a cornerstone of pharmaceutical development.[1][2] It dictates the maximum achievable concentration of a drug in solution, which directly impacts formulation strategies, dissolution rates, and ultimately, the in vivo absorption and bioavailability of the drug.[3][] Poor solubility can lead to significant challenges, including incomplete drug release, high inter-subject variability, and insufficient therapeutic exposure.[5] Therefore, a thorough understanding and quantitative characterization of an API's solubility in various solvents is an indispensable early-stage activity.
This guide focuses on (4-Phenylpiperazin-2-yl)methanamine, a molecule featuring a combination of lipophilic and hydrophilic functional groups. Understanding its interaction with different organic solvents is crucial for developing liquid formulations, optimizing crystallization processes, and ensuring consistency in synthetic chemistry workflows.
Physicochemical Analysis and Predicted Solubility Profile
The solubility of a molecule is fundamentally governed by its structure and the principle of "like dissolves like." A detailed analysis of the functional groups within (4-Phenylpiperazin-2-yl)methanamine allows for a robust qualitative prediction of its solubility behavior.
Molecular Structure:
Caption: Key functional groups of (4-Phenylpiperazin-2-yl)methanamine.
Structural Breakdown:
-
Phenyl Group: This aromatic ring is non-polar and lipophilic, contributing to solubility in less polar and non-polar solvents.
-
Piperazine Ring: This is a heterocyclic structure containing two nitrogen atoms. These nitrogens are basic and can act as hydrogen bond acceptors, enhancing solubility in polar and protic solvents.[6]
-
Primary Aminomethyl Group (-CH₂NH₂): This is a highly polar and basic functional group. It can both donate and accept hydrogen bonds, which significantly promotes solubility in polar protic solvents like alcohols and water.
The molecule's overall character is a balance between the lipophilic phenyl ring and the polar, basic amine functionalities. This amphiphilic nature suggests it will exhibit a broad, but varied, solubility profile.
Predicted Qualitative Solubility Table
Based on the structural analysis, the following table summarizes the predicted solubility of (4-Phenylpiperazin-2-yl)methanamine across different classes of organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Miscible | The primary and secondary amines can form strong hydrogen bonds with the hydroxyl groups of alcohols. The molecule's basicity also favors interaction with these weakly acidic solvents. |
| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | High | These solvents are effective at solvating polar molecules through dipole-dipole interactions. The high polarity of DMSO and DMF makes them particularly good candidates.[7] |
| Less Polar | Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | Moderate to Low | The lipophilic phenyl group will contribute to solubility, but the highly polar amine groups will limit miscibility. Solubility is expected to be lower than in polar aprotic solvents.[7] |
| Non-Polar | Hexanes, Toluene, Diethyl Ether | Very Low / Insoluble | The energy required to break the intermolecular hydrogen bonds between the amine molecules would not be compensated by the weak van der Waals forces with non-polar solvents.[8] |
Experimental Protocol for Thermodynamic Solubility Determination
While predictions are valuable, precise quantitative data must be determined experimentally. The "gold standard" for measuring thermodynamic (or equilibrium) solubility is the shake-flask method .[3][9][10] This method ensures that a true equilibrium is established between the undissolved solid and the saturated solution.[1][11]
Causality and Self-Validation in Experimental Design
The trustworthiness of solubility data hinges on a protocol designed for self-validation. Key principles include:
-
Use of Excess Solid: This is the defining feature of the method. The persistent presence of undissolved solid is the only visual confirmation that the solution has reached its saturation point and is in equilibrium.[9]
-
Controlled Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C) is critical for reproducibility.[][10]
-
Sufficient Equilibration Time: The system must be agitated for a sufficient duration to ensure the rate of dissolution equals the rate of precipitation.[1] For many pharmaceutical compounds, 24 to 72 hours is standard practice.[3][12] Preliminary time-to-equilibrium studies are recommended.
-
Validated Analytical Method: The method used to quantify the dissolved API (e.g., HPLC-UV) must be validated for linearity, accuracy, and precision to ensure the final concentration measurement is reliable.[10][13]
-
Purity Confirmation: Both the solute (API) and the solvent must be of high purity to avoid erroneous results.[10] The solid-state form of the API (e.g., specific polymorph) should be characterized before and after the experiment, as different forms can have different solubilities.[3][11]
Experimental Workflow Diagram
Caption: Standard workflow for the shake-flask solubility determination method.
Step-by-Step Methodology
1. Materials and Reagents:
-
(4-Phenylpiperazin-2-yl)methanamine (purity >99%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Glass vials with screw caps (e.g., 4 mL)
-
Volumetric flasks and pipettes
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
2. Preparation of Saturated Solution:
-
Add an excess amount of (4-Phenylpiperazin-2-yl)methanamine to a series of vials (in triplicate for each solvent). "Excess" means enough solid will visibly remain at the end of the experiment.
-
Accurately add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Tightly seal the vials to prevent solvent evaporation.
3. Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the samples at a moderate speed for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.[12]
4. Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow for settling of the solid.
-
To ensure complete removal of undissolved solids, withdraw a portion of the supernatant and centrifuge it at high speed (e.g., 14,000 rpm for 10 minutes).
-
Carefully collect the clear supernatant. For added certainty, filter this supernatant through a chemically resistant 0.22 µm syringe filter into a clean analysis vial. Initial filtrate should be discarded to saturate any potential binding sites on the filter membrane.
5. Quantification of Solute:
-
Prepare a stock solution of the API in a suitable solvent (often the mobile phase of the HPLC method) of known concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
Analyze the calibration standards using a validated HPLC-UV method to generate a standard curve (Peak Area vs. Concentration).
-
Accurately dilute the saturated filtrate samples to fall within the linear range of the calibration curve.
-
Analyze the diluted samples using the same HPLC-UV method.
6. Calculation and Reporting:
-
Determine the concentration of the diluted samples by interpolating their peak areas from the standard curve.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
-
Report the final solubility as an average of the triplicate measurements, typically in units of mg/mL or mol/L, specifying the solvent and temperature.
Conclusion
While specific quantitative solubility data for (4-Phenylpiperazin-2-yl)methanamine is not prevalent in public literature, a detailed analysis of its molecular structure provides a strong basis for predicting its behavior in organic solvents. The presence of both a lipophilic phenyl group and highly polar, basic amine functionalities suggests high solubility in polar protic and aprotic solvents, with diminishing solubility in less polar and non-polar media.
For professionals in pharmaceutical development, these predictions serve as a valuable starting point. However, they must be substantiated by rigorous experimental data. The detailed shake-flask protocol provided in this guide represents a robust, reliable, and self-validating methodology for obtaining precise thermodynamic solubility data. Generating this fundamental data is a critical step that will inform all subsequent stages of research and development, from chemical synthesis and purification to the formulation of a safe and effective final drug product.
References
-
Wikipedia. Solubility equilibrium. [Link]
-
Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
Ghafourian, T., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
-
Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. G.I.T. Laboratory Journal. [Link]
-
ChemDiv. Compound solubility measurements for early drug discovery. [Link]
-
Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Abrahamsson, B., et al. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
ResearchGate. Experimentally determined pH-dependent API solubility using a globally harmonized protocol. [Link]
-
World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]
-
Thompson Rivers University. Solubility of Organic Compounds. [Link]
-
Reddit. Why do longer amines have less solubility than shorter amines?. [Link]
-
Wikipedia. Piperazine. [Link]
Sources
- 1. Solubility equilibrium - Wikipedia [en.wikipedia.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. raytor.com [raytor.com]
- 5. enamine.net [enamine.net]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. who.int [who.int]
The Ortho-Effect: Unlocking Selectivity in 2-Substituted Phenylpiperazines
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The Privileged Scaffold
The phenylpiperazine moiety is a "privileged structure" in neuropsychiatric drug discovery, serving as the primary pharmacophore for a vast array of GPCR ligands. However, the unsubstituted phenylpiperazine is often a "promiscuous" binder, hitting 5-HT, Dopamine, and Adrenergic receptors with little discrimination.
This guide focuses on the 2-substituted (ortho-substituted) phenylpiperazines . The introduction of a substituent at the ortho position is not merely a derivative change; it is a conformational switch. This steric bulk forces the phenyl ring to rotate out of coplanarity with the piperazine ring, creating a specific torsion angle that dictates functional selectivity (e.g., partial agonism vs. antagonism) and metabolic stability.
Structural Dynamics: The "Ortho-Effect"
Conformational Locking
In unsubstituted phenylpiperazines, the N4-lone pair can conjugate with the phenyl ring, favoring a flatter, more planar conformation. Introducing a substituent at the 2-position (e.g., -Cl, -OMe, -F) creates a steric clash with the piperazine ring protons (specifically the equatorial protons at C2/C6).
To relieve this strain, the bond between the N1-nitrogen and the phenyl ring rotates. Crystallographic data confirms that in 2,3-dichlorophenylpiperazine (the tail of Aripiprazole), the phenyl ring is inclined relative to the piperazine plane by approximately 35°–48° .
Pharmacodynamic Consequence
This "twisted" conformation prevents the molecule from fully engaging the "toggle switch" residues (often W6.48 in TM6) required for full receptor activation. Consequently, 2-substituted phenylpiperazines frequently exhibit partial agonist or antagonist profiles rather than full agonism, a critical feature for "stabilizing" neurotransmission in schizophrenia (e.g., Aripiprazole, Brexpiprazole).
Visualization: The Steric-Torsion-Activity Relationship
Figure 1: The causal cascade from ortho-substitution to functional selectivity.
Detailed SAR Analysis
Electronic vs. Steric Contributions
While steric bulk drives the conformation, the electronic nature of the 2-substituent fine-tunes affinity, particularly at the 5-HT1A receptor.
-
Electron Donating Groups (EDG): The 2-methoxy (2-OMe) group is the gold standard for 5-HT1A affinity. The oxygen atom can accept a hydrogen bond from Serine/Threonine residues in the binding pocket.
-
Electron Withdrawing Groups (EWG): The 2,3-dichloro motif (Aripiprazole) increases lipophilicity and metabolic stability against ring hydroxylation but shifts the profile towards balanced D2/5-HT affinity.
Comparative Affinity Data
The following table summarizes the impact of 2-position modifications on key receptor affinities (
| Compound / Motif | Substituent (2-pos) | 5-HT1A | D2 | Functional Outcome |
| Phenylpiperazine | -H | ~20 | ~50 | Promiscuous Antagonist |
| o-OMe-PP | -OCH | 2.6 | >100 | High 5-HT1A Selectivity |
| Aripiprazole Tail | -Cl (2,3-di-Cl) | 5.6 | 0.34 | High D2 Affinity / Partial Agonist |
| Fluprazine | -CF | >100 | ~25 | D2 Selective |
Data synthesized from J. Med. Chem. SAR studies and Aripiprazole regulatory filings. [1, 2]
Synthetic Protocol: Buchwald-Hartwig Amination
The traditional synthesis using bis(2-chloroethyl)amine is harsh and low-yielding for sterically hindered ortho-substituted anilines. The modern standard is Palladium-catalyzed Buchwald-Hartwig amination.
Protocol Design (Self-Validating)
This protocol uses a bulky phosphine ligand (BINAP or DavePhos) to facilitate the coupling of the hindered 2-substituted aryl halide.
Reagents:
-
Aryl Halide: 1-bromo-2,3-dichlorobenzene (1.0 equiv)
-
Amine: Piperazine (anhydrous, 1.2 equiv)
-
Catalyst:
(1-2 mol%) or -
Ligand: BINAP (racemic is acceptable, 2-4 mol%)
-
Base:
(Sodium tert-butoxide, 1.4 equiv) -
Solvent: Toluene (anhydrous, degassed)
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry a Schlenk flask and backfill with Argon (
). Oxygen poisons the species. -
Pre-complexation: Add
source, Ligand, and Toluene. Stir at RT for 15 mins. Validation: Solution should change color (often to a deep orange/red), indicating active catalyst formation. -
Substrate Addition: Add the Aryl Halide, Piperazine, and
. -
Reaction: Heat to 80–100°C for 4–12 hours.
-
Monitoring (Self-Validation): Check via TLC (Mobile phase: DCM/MeOH 9:1). The product will be significantly more polar than the aryl halide but less polar than free piperazine. Stain with Ninhydrin (free amine detection).
-
Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography.
Visualization: Synthetic Pathway
Figure 2: Optimized Buchwald-Hartwig amination workflow for hindered piperazines.
Case Study: Aripiprazole (Abilify)
Aripiprazole represents the pinnacle of 2-substituted phenylpiperazine engineering. It utilizes a 2,3-dichlorophenylpiperazine (DCPP) moiety.[1]
Mechanism of Action (The "Dopamine Stabilizer")
The DCPP tail provides high affinity for D2 receptors (
-
Hyperdopaminergic State: In the mesolimbic pathway (schizophrenia positive symptoms), it competes with dopamine, acting as a functional antagonist .
-
Hypodopaminergic State: In the mesocortical pathway (negative symptoms), it activates receptors where dopamine is absent, acting as a partial agonist .
Signaling Pathway Integration
Aripiprazole's unique SAR allows it to modulate downstream signaling without causing the full desensitization associated with full agonists.
Figure 3: Dual modulation of D2 and 5-HT1A pathways by Aripiprazole.
References
-
Oshiro, Y., et al. (1998). Novel Antipsychotic Agents with Dopamine Autoreceptor Agonist Properties: Synthesis and Pharmacology of 7-[4-(4-Phenyl-1-piperazinyl)butoxy]-3,4-dihydro-2(1H)-quinolinone Derivatives. Journal of Medicinal Chemistry, 41(5), 658–667.
-
Burstein, E. S., et al. (2005). Intrinsic efficacy of antipsychotics at human D2, D3, and D4 dopamine receptors: identification of the clozapine metabolite N-desmethylclozapine as a D2/D3 partial agonist. Journal of Pharmacology and Experimental Therapeutics, 315(3), 1278-1287.
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Shapiro, D. A., et al. (2003). Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology. Neuropsychopharmacology, 28(8), 1400-1411.
-
Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of central nervous system agents. 13. 4-Substituted 1-(2-methoxyphenyl)piperazines as 5-HT1A receptor ligands.[2][3] Journal of Medicinal Chemistry, 37(17), 2754–2760.
Sources
Technical Guide: Synthesis Pathways for (4-Phenylpiperazin-2-yl)methanamine
Executive Summary & Strategic Importance
The (4-Phenylpiperazin-2-yl)methanamine scaffold (also known as 2-aminomethyl-4-phenylpiperazine) represents a privileged pharmacophore in neuropsychiatric drug discovery. It serves as a critical intermediate for high-affinity ligands targeting Serotonin (
The presence of the C2-methanamine moiety introduces a chiral center, significantly influencing binding affinity and metabolic stability compared to the achiral N-substituted piperazine analogues. This guide delineates three distinct synthetic pathways, prioritizing chemoselectivity , scalability , and stereochemical integrity .
Retrosynthetic Analysis
To access the target molecule efficiently, we must address two primary challenges: the construction of the piperazine core and the orthogonal functionalization of the N1 and N4 nitrogens.
-
Disconnection A (Reductive): Reduction of a C2-amide or nitrile precursor.
-
Disconnection B (Modular): N-Arylation of a pre-formed 2-aminomethylpiperazine core.
-
Disconnection C (De Novo): Cyclization of chiral amino acid derivatives (e.g., Serine or Asparagine) to set stereochemistry early.
Pathway A: The Reductive Amidation Route (Industrial Standard)
This pathway is preferred for multi-gram to kilogram scale synthesis due to the low cost of reagents and the avoidance of expensive transition metal catalysts. It relies on the robust reduction of a piperazine-2-carboxamide intermediate.
Mechanistic Flow[1][2]
-
N-Arylation: Reaction of piperazine-2-carboxylic acid ethyl ester with phenyl halides.
-
Amidation: Conversion of the ester to a primary amide.
-
Global Reduction: Reduction of the amide carbonyl to the methylene amine using Lithium Aluminum Hydride (LAH) or Borane (
).
Detailed Experimental Protocol
Step 1: N-Arylation (N4-Selectivity)
-
Reagents: Ethyl piperazine-2-carboxylate (1.0 eq), Bromobenzene (1.1 eq),
(2.0 eq), DMSO. -
Procedure: Heat the mixture to
for 12 hours. The steric bulk at C2 generally directs arylation to the less hindered N4 position, though N1/N4 mixtures can occur and must be separated via column chromatography (Hexane/EtOAc). -
Checkpoint: Verify N4-regioselectivity via NOESY NMR.
Step 2: Ammonolysis
-
Reagents: Methanolic Ammonia (
, excess). -
Procedure: Dissolve the N-phenyl ester in methanolic ammonia in a sealed pressure tube. Heat to
for 24 hours. -
Workup: Concentrate in vacuo to yield the crude primary amide.
Step 3: Reduction (The Critical Step)
-
Reagents:
(3.0 eq), Anhydrous THF. -
Procedure:
-
Suspend LAH in dry THF at
under Argon. -
Add the amide (dissolved in THF) dropwise to control exotherm.
-
Reflux for 4–6 hours.
-
Quench (Fieser Method): Cool to
. Add water ( mL per g LAH), 15% NaOH ( mL), then water ( mL). -
Filter the granular precipitate. Dry filtrate over
and concentrate.
-
Pathway Visualization (DOT)
Pathway B: The Modular N-Arylation Route (Discovery)
For medicinal chemistry programs requiring rapid analog generation (e.g., varying the phenyl ring substituents), this convergent route is superior. It utilizes a protected 2-aminomethylpiperazine core and installs the aryl group late-stage via Buchwald-Hartwig coupling.
Mechanistic Logic
-
Orthogonal Protection: The primary amine (side chain) and secondary amine (N1) must be distinguished from N4.
-
Chemoselectivity: The secondary amine at N4 is more nucleophilic than the carbamate-protected primary amine, allowing selective coupling.
Detailed Experimental Protocol
Precursor: tert-Butyl (piperazin-2-ylmethyl)carbamate (Commercially available or synthesized from 2-aminomethylpiperazine).
Step 1: Pd-Catalyzed C-N Coupling
-
Reagents: Aryl Bromide (1.0 eq), Precursor Amine (1.1 eq),
(1 mol%), BINAP or Xantphos (2 mol%), (1.5 eq), Toluene. -
Procedure:
-
Degas Toluene with Argon for 15 mins.
-
Add reagents to a sealed vial.
-
Heat to
for 12 hours. -
Note: Xantphos is preferred for electron-deficient aryl halides; BINAP for electron-rich.
-
Step 2: Deprotection
-
Reagents: TFA/DCM (1:4 ratio) or 4M HCl in Dioxane.
-
Procedure: Stir at room temperature for 2 hours.
-
Workup: Basify with saturated
(carefully!) and extract with DCM/IPA (3:1) to recover the free base.
Pathway Visualization (DOT)
Pathway C: Enantioselective De Novo Synthesis
When a specific enantiomer (e.g., (S)-isomer) is required for biological assays, resolution of the racemate is inefficient. Starting from the Chiral Pool (Amino Acids) is the gold standard.
The Serine Route
-
Starting Material: N-Trityl-L-Serine methyl ester.
-
Aziridine Formation: Cyclization to the chiral aziridine.
-
Ring Expansion: Reaction with N-phenyl-2-chloroethylamine (or equivalent) to open the aziridine and close the piperazine ring.
-
Result: This yields the piperazine core with defined stereochemistry at C2.[1]
(Note: This pathway is operationally complex and usually reserved for when chiral HPLC separation of the racemate is not feasible.)
Comparative Data Analysis
| Feature | Pathway A (Reduction) | Pathway B (Modular) | Pathway C (Chiral Pool) |
| Scalability | High (Kg scale) | Medium (g scale) | Low (mg to g scale) |
| Cost | Low (Generic reagents) | High (Pd catalysts) | Medium |
| Step Count | 3-4 Steps | 2 Steps (from protected core) | 5-7 Steps |
| Stereocontrol | Racemic (requires resolution) | Racemic (unless chiral SM used) | High (>98% ee) |
| Diversity | Hard to vary Phenyl group | Easy to vary Phenyl group | Hard to vary |
Critical Process Parameters & Troubleshooting
Stability of the Diamine
The product contains both a secondary amine (piperazine N1) and a primary amine (methanamine).
-
Risk: It readily absorbs
from the air to form carbamates. -
Mitigation: Store as the dihydrochloride (
) or dioxalate salt.
Regioselectivity in Pathway A
During the N-arylation of ethyl piperazine-2-carboxylate, N1-arylation is a common impurity (approx. 10-15%).
-
Purification: The N4-phenyl isomer is typically less polar. Use Flash Chromatography with a gradient of 0-5% MeOH in DCM.
Safety (LAH Reduction)
-
Hazard: Quenching LAH generates
gas and heat. -
Control: Ensure efficient reflux condensers and inert atmosphere. Never add water directly to a hot reaction mixture.
References
-
Pollard, C. B., et al. (1966). "Synthesis of 2-substituted piperazines." Journal of Medicinal Chemistry. Link
-
Williams, T. M., et al. (1996).[2] "2-Substituted piperazines as constrained amino acids. Application to the synthesis of potent, non-carboxylic acid inhibitors of farnesyltransferase."[2][3] Journal of Medicinal Chemistry. Link
-
Patent US6603003B2. (2003). "Method for the preparation of piperazine and its derivatives."[4][1][3][5][6][7][8][9][10][11] Google Patents. Link
-
Patent US9493409B2. (2016). "Process for the synthesis of substituted phenylpiperazines (Vortioxetine intermediates)." Google Patents. Link
-
Rossi, R., et al. (2004). "Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives." PubMed. Link
Sources
- 1. Piperazine synthesis [organic-chemistry.org]
- 2. 2-substituted piperazines as constrained amino acids. Application to the synthesis of potent, non carboxylic acid inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Metabolic Stability Predictions for (4-Phenylpiperazin-2-yl)methanamine: A Strategic ADME Profiling Guide
Executive Summary
(4-Phenylpiperazin-2-yl)methanamine presents a privileged scaffold often found in CNS-active agents (e.g., serotonin modulators). However, the coexistence of a secondary amine (piperazine core), a primary amine (methanamine tail), and an electron-rich aromatic system (phenyl ring) creates a complex metabolic landscape.
This technical guide outlines a rigorous framework for predicting and validating the metabolic stability of this New Chemical Entity (NCE). We move beyond standard screening to focus on the specific liabilities of the phenylpiperazine pharmacophore: oxidative deamination, aromatic hydroxylation, and reactive metabolite formation.
Structural Liability Analysis & In Silico Prediction
Before wet-lab initiation, we must map the "Soft Spots" of the molecule. The structure consists of a lipophilic domain (phenyl) and a polar/basic domain (piperazine-methanamine).
The Metabolic Vulnerability Map
Based on Structure-Activity Relationships (SAR) of analogous drugs (e.g., Buspirone, Aripiprazole), three primary metabolic vectors are predicted:
-
Aromatic Hydroxylation (CYP-Mediated): The phenyl ring is susceptible to Phase I oxidation, particularly at the para position, mediated largely by CYP2D6 and CYP3A4.
- -Carbon Oxidation (N-Dealkylation): The piperazine ring carbons adjacent to nitrogens are prone to oxidation, leading to ring opening or cleavage.
-
Oxidative Deamination: The primary amine on the methanamine side chain (
) is a potential substrate for Monoamine Oxidases (MAO-A/B) or Semicarbazide-sensitive amine oxidase (SSAO), converting the amine to an aldehyde.
In Silico Workflow
To prioritize experimental resources, we utilize a consensus prediction model.
Figure 1: Consensus workflow combining electronic reactivity (QM) and steric accessibility (Docking) to predict metabolic soft spots.
In Vitro Experimental Protocols
To validate predictions, we employ a tiered assay strategy. We prioritize Liver Microsomes (RLM/HLM) for Phase I stability and Cryopreserved Hepatocytes to capture Phase II conjugation (Glucuronidation of the secondary amine).
Microsomal Stability Assay (Phase I)
This protocol determines the Intrinsic Clearance (
Rationale: Microsomes are enriched with CYP450 and FMO enzymes. We use a cofactor-dependent design to distinguish between NADPH-dependent oxidative metabolism and chemical instability.
Protocol:
-
Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice.
-
Pre-incubation: Mix HLM (0.5 mg/mL final protein), Phosphate Buffer (100 mM, pH 7.4), and Test Compound (1
M).-
Note: 1
M is chosen to remain below (Michaelis-Menten constant) to ensure linear kinetics.
-
-
Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) or pure NADPH (1 mM).
-
Control: Run a parallel incubation without NADPH to assess non-enzymatic degradation (hydrolysis).
-
-
Sampling: Aliquot 50
L at min. -
Quenching: Immediately dispense into 150
L ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide). -
Processing: Centrifuge at 4000 rpm for 20 min; analyze supernatant via LC-MS/MS.
Self-Validation Criteria:
-
Positive Control: Testosterone (CYP3A4) or Dextromethorphan (CYP2D6) must show >80% depletion within 30 mins.
-
Ln(concentration) vs. Time plot must yield
.
Hepatocyte Stability Assay (Phase I & II)
Since the molecule contains nucleophilic nitrogens, Phase II conjugation is a risk.
Protocol Differences:
-
System: Cryopreserved hepatocytes (1 million cells/mL).
-
Media: Krebs-Henseleit Buffer (KHB) to maintain pH.
-
Significance: If microsomal stability is high but hepatocyte stability is low, direct glucuronidation or sulfation is the active clearance pathway.
Analytical Methodology (LC-MS/MS)
Accurate quantification requires a tuned Multiple Reaction Monitoring (MRM) method.
Compound Properties:
-
Formula:
-
Exact Mass: 191.14
-
Ionization: ESI Positive Mode (
)
MRM Transition Setup
| Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Structural Origin |
| 192.1 | 175.1 | 15 | Loss of |
| 192.1 | 120.1 | 25 | Phenyl-piperazine fragment |
| 192.1 | 77.0 | 40 | Phenyl cation (Confirmation) |
Chromatographic Strategy: Use a C18 column with high pH mobile phase (10mM Ammonium Bicarbonate, pH 10) to improve retention of the basic primary amine, or a HILIC mode if the compound is too polar for Reverse Phase.
Metabolic Pathway Hypothesis
Integrating the structural analysis with standard CYP reactivity patterns, we map the degradation pathways.
Figure 2: Predicted metabolic tree. M1 (Hydroxylation) and M2 (Dealkylation) represent the highest probability clearance routes.
Mechanistic Detail
-
Pathway M1 (Hydroxylation): The phenyl ring is electron-rich. CYP enzymes will likely insert oxygen at the para-position relative to the piperazine nitrogen. This creates a phenol which is rapidly glucuronidated (M4).
-
Pathway M2 (Deamination): Oxidative attack on the exocyclic methylene group leads to an unstable carbinolamine intermediate, which collapses to release ammonia and the corresponding aldehyde.
Data Interpretation & Risk Assessment
The raw data from the microsomal assay must be converted into intrinsic clearance values to predict in vivo hepatic extraction.
Calculation Logic
-
Elimination Rate Constant (
): Slope of vs. time. -
Half-life (
): -
Intrinsic Clearance (
):
Stability Classification Table
| Classification | Predicted Bioavailability | Recommendation | |
| < 10 | Low Clearance | High | Proceed to PK. Ideal profile. |
| 10 - 45 | Moderate | Moderate | Identify metabolites. Check for toxicity. |
| > 45 | High Clearance | Low | Red Flag. Structural modification required (e.g., fluorination of phenyl ring). |
Strategic Pivot:
If
-
Strategy A: Add a Fluorine or Chlorine to the para-position of the phenyl ring to block CYP hydroxylation [1].
-
Strategy B: Methylate the primary amine or convert to an amide to prevent MAO degradation.
References
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. [Link]
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. ScienceDirect. [Link]
-
Zhang, D., et al. (2012). In Vitro Metabolism of the Piperazine-Type Antipsychotic Drugs. Drug Metabolism and Disposition. [Link]
Methodological & Application
Application Note: Structural Elucidation of (4-Phenylpiperazin-2-yl)methanamine via High-Field 1H NMR Spectroscopy
This Application Note is designed for researchers and analytical chemists involved in the structural characterization of piperazine-based pharmacophores. It provides a comprehensive protocol for the acquisition, processing, and interpretation of 1H NMR data for (4-Phenylpiperazin-2-yl)methanamine , a common motif in CNS-active drug discovery.
Executive Summary
The (4-Phenylpiperazin-2-yl)methanamine scaffold presents a unique analytical challenge due to the coexistence of a rigid aromatic system, a conformationally flexible piperazine ring, and exchangeable amine protons. Unlike symmetrical piperazines, the introduction of the methanamine group at the C2 position breaks molecular symmetry, rendering all ring protons magnetically non-equivalent (diastereotopic). This guide details the methodology to resolve these complex spin systems, distinguish axial/equatorial protons, and validate the structure using 1D and 2D NMR techniques.
Structural Dynamics & Spin Systems
Before acquisition, it is critical to understand the magnetic environment of the molecule. The structure consists of three distinct spin systems:
-
Aromatic System (Spin System A): The phenyl ring attached to N4.
-
Piperazine Core (Spin System B): A six-membered heterocycle adopting a chair conformation. The C2-substituent creates a chiral center, splitting the methylene protons at C3, C5, and C6 into axial and equatorial pairs.
-
Exocyclic Methanamine (Spin System C): The -CH₂-NH₂ group attached to C2, which exhibits free rotation but often shows diastereotopic splitting due to the adjacent chiral center.
Diagram 1: Spin System Logic & Connectivity
Caption: Logical connectivity of spin systems.[1][2][3][4][5][6][7] Note the central role of C2 in breaking the symmetry of the Piperazine Core.
Experimental Protocol
Solvent Selection
-
Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).[8]
-
Reasoning: DMSO is a polar aprotic solvent that forms strong hydrogen bonds. This slows the exchange rate of the labile amine protons (NH and NH₂), often allowing them to be observed as distinct broad singlets or even coupled multiplets. It also provides excellent solubility for polar amine salts.
-
-
Alternative: CDCl3 (Deuterated Chloroform).
-
Limitation: Amine protons often broaden into the baseline or exchange rapidly, making integration unreliable. Use only if the compound is strictly free base and non-polar.
-
Sample Preparation
-
Mass: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d6.
-
Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.
-
Filtration: Filter the solution through a cotton plug if any turbidity is observed; suspended particles degrade line shape.
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard zg30 (30° pulse) or zg90.
-
Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .
-
Why: Amine protons and aromatic protons can have long T1 relaxation times. A short D1 leads to incomplete relaxation and inaccurate integration.
-
-
Scans (NS): 16 to 64 scans (sufficient for >5 mg sample).
-
Temperature: 298 K (25°C).
Diagram 2: Experimental Workflow
Caption: Step-by-step acquisition workflow ensuring high-fidelity data for amine-containing compounds.
Detailed Spectral Interpretation
The Aromatic Region (6.5 – 7.5 ppm)
The phenyl group attached to N4 exhibits a characteristic pattern for a mono-substituted benzene ring. Due to the electron-donating nature of the nitrogen (via resonance), the ortho and para protons are shielded relative to benzene.
| Proton Position | Multiplicity | Approx. Shift (δ) | Integration | Notes |
| Ortho (2H) | Doublet (d) | 6.90 – 7.00 ppm | 2H | Shielded by N-lone pair resonance. |
| Para (1H) | Triplet (t) | 6.75 – 6.85 ppm | 1H | Most shielded aromatic proton. |
| Meta (2H) | Triplet (t) | 7.15 – 7.25 ppm | 2H | Less affected by resonance; closer to benzene (7.26 ppm). |
The Aliphatic Region (2.3 – 3.8 ppm)
This region contains the piperazine ring protons and the exocyclic methylene. The chirality at C2 renders the geminal protons on the ring (H3, H5, H6) diastereotopic.
-
H2 (Methine): The chiral center. Usually a multiplet around 2.8 – 3.0 ppm . It couples to H3ax, H3eq, and the exocyclic CH₂.
-
H3 & H5 (Adjacent to N4-Phenyl): These are generally deshielded (downfield, 3.0 – 3.5 ppm ) compared to H6 due to the proximity of the aromatic ring current and the N4 nitrogen.
-
Axial vs. Equatorial: Equatorial protons generally appear downfield of axial protons (
) by 0.3–0.5 ppm. -
Coupling: Look for Large Axial-Axial coupling (
Hz) to identify the axial protons.
-
-
H6 (Adjacent to N1-H): Typically found upfield (2.4 – 2.8 ppm ).
-
Exocyclic -CH₂- (Methanamine): Often appears as a doublet or multiplet around 2.5 – 2.7 ppm .
Exchangeable Protons (Variable)
-
N1-H (Ring Amine): Broad singlet, typically 2.0 – 3.0 ppm (highly variable).
-
-NH₂ (Primary Amine): Broad singlet, typically 1.5 – 2.5 ppm .
-
Validation: Perform a D₂O shake . Add 1-2 drops of D₂O to the NMR tube and re-acquire. These signals will disappear due to Deuterium exchange (
).
Troubleshooting & Advanced Validation
Signal Broadening
Issue: Broad, undefined multiplets in the aliphatic region. Cause: Conformational exchange (chair-chair flipping) or restricted rotation around the N-Phenyl bond. Solution:
-
Variable Temperature (VT) NMR: Heating the sample to 40–50°C in DMSO-d6 increases the exchange rate, sharpening the signals (Fast Exchange Limit).
-
Salt Formation: Converting the free base to a hydrochloride salt often locks the conformation and resolves the multiplets, though chemical shifts will move significantly downfield.
2D NMR Confirmation
For unambiguous assignment, run the following 2D experiments:
-
COSY (Correlation Spectroscopy): Traces the spin network.
-
Path: H2
Exocyclic CH₂. -
Path: H2
H3ax/H3eq.
-
-
HSQC (Heteronuclear Single Quantum Coherence): Identifies which protons are attached to the same carbon. This distinguishes the CH (C2) from the CH₂ groups.
-
NOESY (Nuclear Overhauser Effect): Determines stereochemistry.
-
Strong NOE between H2 (axial) and H6 (axial) confirms the chair conformation and 1,3-diaxial relationship.
-
References
-
Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Amines. University of Wisconsin-Madison. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[9] [Link]
Sources
- 1. 1-Phenylpiperazine(92-54-6) 1H NMR spectrum [chemicalbook.com]
- 2. 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 8. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FT-IR and NMR investigation of 1-phenylpiperazine: A combined experimental and theoretical study | AVESİS [avesis.anadolu.edu.tr]
Application Note: Profiling (4-Phenylpiperazin-2-yl)methanamine Scaffolds in CNS Drug Discovery
Executive Summary & Introduction
(4-Phenylpiperazin-2-yl)methanamine represents a "privileged scaffold" in medicinal chemistry, particularly for targeting G-Protein Coupled Receptors (GPCRs) within the Central Nervous System (CNS). The phenylpiperazine moiety is a well-established pharmacophore for Serotonin (5-HT) and Dopamine (D2/D3) receptors, while the 2-methanamine substituent provides a critical synthetic handle for diversifying libraries or improving solubility.
This Application Note provides a rigorous technical framework for evaluating this scaffold. Unlike generic protocols, this guide addresses the specific physicochemical challenges of the piperazine core—specifically its basicity, metabolic lability, and potential for non-specific binding.
Key Applications
-
Fragment-Based Screening: Validating the intrinsic affinity of the core scaffold before elaboration.
-
Linker Optimization: Using the primary amine to conjugate fluorophores or PROTAC linkers without disrupting the pharmacophore.
-
Lead Optimization: Assessing metabolic soft spots on the piperazine ring.
Pre-Assay Quality Control & Preparation
Objective: Ensure compound integrity and accurate concentration, as the free base of (4-Phenylpiperazin-2-yl)methanamine is air-sensitive (absorbs CO2) and prone to oxidation.
Protocol A: Stock Solution Preparation
Causality: The secondary amine of the piperazine and the primary methanamine are both basic. Using the hydrochloride (HCl) salt is recommended for stability, but this requires buffering during assays to prevent pH shifts that alter receptor binding kinetics.
-
Form Selection: Prefer the di-hydrochloride salt for solid storage (-20°C).
-
Solvent: Dissolve in 100% DMSO (molecular biology grade). Avoid water for stock solutions to prevent hydrolysis of potential impurities.
-
Concentration: Prepare a 10 mM master stock.
-
Sonicate: Sonicate for 5 minutes at room temperature. Visual inspection is insufficient; measuring absorbance at 280 nm (phenyl ring) is required to confirm full dissolution.
-
Storage: Aliquot into amber glass vials (single-use) to prevent freeze-thaw degradation.
Protocol: TR-FRET Competition Binding Assay (5-HT1A Focus)
Rationale: While radioligand binding (
Mechanism: A Terbium-labeled antibody binds the receptor (Donor).[1] A fluorescent tracer binds the receptor pocket (Acceptor).[1] If the test compound displaces the tracer, the FRET signal decreases.[1]
Materials
-
Receptor: Membrane preparations expressing human 5-HT1A (N-terminal Tagged).
-
Tracer: Fluorescent 5-HT ligand (e.g., Red-labeled).
-
Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl
, 1 mM EDTA, 0.1% BSA (stabilizes the hydrophobic phenyl tail).
Workflow Diagram
Figure 1: Homogenous TR-FRET workflow for 5-HT1A binding assessment. This "mix-and-read" format minimizes artifactual data from washing steps.
Step-by-Step Procedure
-
Plate Preparation: Dispense 2 µL of diluted test compound (10-point dose response) into a white 384-well low-volume plate.
-
Control: 2 µL DMSO (0% inhibition) and 2 µL unlabeled Serotonin (10 µM, 100% inhibition).
-
-
Membrane/Antibody Mix: Dilute 5-HT1A membranes and Tb-Antibody in assay buffer. Add 4 µL to all wells.
-
Tracer Addition: Add 4 µL of Fluorescent Tracer (at
concentration) to all wells.-
Note: Do not premix tracer and membranes; add tracer last to initiate competition kinetics.
-
-
Incubation: Cover plate and incubate for 60 minutes at room temperature (22-25°C) in the dark.
-
Critical: Phenylpiperazines can have slow off-rates; do not shorten incubation.
-
-
Detection: Read on a plate reader (e.g., EnVision or PHERAstar).
-
Excitation: 340 nm (Terbium).[2]
-
Emission 1: 620 nm (Terbium background).
-
Emission 2: 665 nm (Tracer FRET signal).
-
Data Processing
Calculate the TR-FRET Ratio:
Protocol: Metabolic Stability (Microsomal Clearance)
Rationale: The piperazine ring is a known "metabolic alert." Cytochrome P450 enzymes often attack the piperazine nitrogens (N-oxidation) or the methylene bridge. The primary amine in the (2-yl)methanamine arm is also susceptible to deamination by MAO (Monoamine Oxidases) if not sterically hindered.
Materials
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Decision Tree for Stability Testing
Figure 2: Metabolic stability decision tree. High clearance usually indicates oxidation of the piperazine ring or deamination of the methanamine tail.
Step-by-Step Procedure
-
Pre-Incubation: Mix 1 µM test compound with 0.5 mg/mL HLM in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 minutes.
-
Control: Include a "No NADPH" control to rule out chemical instability (hydrolysis).
-
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard). Vortex to precipitate proteins.
-
Centrifugation: 4,000 rpm for 20 minutes at 4°C.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion (
).
Data Interpretation Table
| Parameter | Calculation | Interpretation for Phenylpiperazines |
| % Remaining | < 50% at 30 min indicates rapid metabolism. | |
| Slope of | Rate constant of depletion. | |
| Half-life in microsomes. | ||
| Intrinsic clearance.[3] High values suggest the need to cap the primary amine. |
References
-
Pharmacophore Relevance: Lopez-Rodriguez, M. L., et al. (2002). "Design and Synthesis of New Benzimidazole-Arylpiperazine Derivatives as 5-HT1A Receptor Ligands." Journal of Medicinal Chemistry. Link
-
Assay Methodology: Yin, H., et al. (2021). "Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors." ACS Chemical Neuroscience. Link
-
TR-FRET Validation: Degorce, F., et al. (2009). "HTRF: A Technology Tailored for Drug Discovery - A Review of Theoretical Aspects and Recent Applications." Current Chemical Genomics. Link
-
Metabolic Stability: Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link
Sources
Optimized solvent selection for (4-Phenylpiperazin-2-yl)methanamine extraction
Executive Summary
The efficient extraction of (4-Phenylpiperazin-2-yl)methanamine presents a specific challenge in medicinal chemistry due to its amphiphilic nature and multiple basic centers. While traditional protocols rely heavily on Dichloromethane (DCM), increasing regulatory pressure and environmental sustainability goals (ESG) necessitate a shift toward greener, high-performance alternatives.
This Application Note provides a scientifically grounded rationale for selecting 2-Methyltetrahydrofuran (2-MeTHF) as the superior solvent over DCM and Ethyl Acetate. We demonstrate that 2-MeTHF offers improved phase separation, higher recovery yields for polar amines, and enhanced stability under the high-pH conditions required to suppress the ionization of the target molecule.
Physicochemical Profile & Extraction Logic
To design a robust extraction, we must first understand the molecular behavior of the target.
Target Molecule: (4-Phenylpiperazin-2-yl)methanamine Structure Analysis:
-
N1 (Ring Secondary Amine): Highly basic (pKa ~9.8).
-
N4 (N-Phenyl Tertiary Amine): Weakly basic (pKa ~2–3) due to resonance delocalization into the phenyl ring.
-
C2-Side Chain (Primary Methanamine): Highly basic (pKa ~10.6).
The Challenge: The molecule possesses two high-pKa centers. At neutral pH (7.0), the molecule exists predominantly as a dication (protonated at N1 and the exocyclic amine), making it highly water-soluble and insoluble in organic media.
The Solution: To drive the molecule into the organic phase, the aqueous solution must be basified to a pH significantly above the highest pKa.
-
Target pH: > 12.5 (Ensures >99% non-ionized species).
-
Risk Factor: High pH excludes the use of ester-based solvents (e.g., Ethyl Acetate), which undergo base-catalyzed hydrolysis (saponification) at pH > 10, leading to product contamination and yield loss.
Solvent Selection Matrix
We evaluated three solvent classes based on Partition Coefficient (LogD), Chemical Stability, and Sustainability (GSK Solvent Guide metrics).
| Solvent Candidate | Polarity (Dielectric) | Base Stability (pH 13) | Emulsion Tendency | Sustainability Score | Verdict |
| Dichloromethane (DCM) | High | Excellent | High (Bottom layer) | Poor (Toxic/Regulated) | Legacy Benchmark |
| Ethyl Acetate (EtOAc) | Medium | Poor (Hydrolyzes) | Medium | Good | Not Recommended |
| 2-Methyltetrahydrofuran | Medium-High | Excellent | Low (Top layer) | Excellent (Bio-based) | Optimized Choice |
Why 2-MeTHF is the Superior Choice:
-
Selectivity: Unlike DCM, 2-MeTHF has a limited miscibility with water but sufficient polarity to extract the polar diamine free base.
-
Process Safety: It forms the upper layer in biphasic systems (density < 1.0 g/mL), facilitating easier draining of the aqueous waste in reactor vessels compared to DCM (bottom layer).
-
Green Chemistry: Derived from corncobs/bagasse, it has a lower carbon footprint and is not classified as a HAP (Hazardous Air Pollutant).
Visualization: Solvent Decision Logic
The following decision tree illustrates the critical path for selecting the extraction solvent for phenylpiperazine derivatives.
Figure 1: Decision matrix excluding Ethyl Acetate due to pH incompatibility and selecting 2-MeTHF over DCM based on sustainability and emulsion resistance.
Optimized Extraction Protocol
Pre-requisites:
-
Crude reaction mixture (aqueous or acidic quench).[1]
-
Solvent: 2-MeTHF (peroxide-free).
-
Base: 50% NaOH solution (w/w).
-
Brine: Saturated NaCl solution.
Step-by-Step Methodology
-
Initial Acid Wash (Purification Step):
-
If the product is in an organic reaction solvent, extract into aqueous 1M HCl.
-
Mechanism: The diamine protonates and moves to the water phase. Non-basic impurities (unreacted phenylpiperazine starting material protected intermediates) remain in the organic phase.
-
Discard the organic layer.
-
-
pH Adjustment (The Critical Switch):
-
Cool the acidic aqueous phase to < 10°C (exothermic neutralization).
-
Slowly add 50% NaOH dropwise with vigorous stirring.
-
Checkpoint: Monitor pH. Continue until pH reaches 12.5 - 13.0 .
-
Note: The solution will turn cloudy as the free base oils out.
-
-
Salting Out (Mass Transfer Enhancement):
-
Add solid NaCl to the aqueous phase until saturation.
-
Why? The "Salting-out effect" increases the ionic strength of the water, decreasing the solubility of the organic free base and forcing it into the organic solvent.
-
-
Extraction (2-MeTHF):
-
Add 2-MeTHF (Ratio: 1:1 v/v relative to aqueous phase).
-
Agitate vigorously for 5 minutes.
-
Allow phases to separate. 2-MeTHF will be the Top Layer .
-
Repeat extraction 2x more with fresh solvent.
-
-
Drying & Isolation:
-
Combine organic extracts.[2]
-
Wash once with minimal Brine (removes trapped residual base).
-
Dry over Anhydrous Sodium Sulfate (
) for 20 minutes. -
Filter and concentrate via Rotary Evaporator (Bath temp: 40°C, Vacuum: 150 mbar).
-
Workflow Visualization
Figure 2: Step-by-step Acid-Base extraction workflow optimized for high-pKa diamines.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield | pH < 12 | Check aqueous pH. If pH is 10-11, the primary amine is still partially protonated. Add more NaOH. |
| Emulsion | Phenyl ring stacking | Add more Brine (NaCl). If persistent, filter the biphasic mixture through a Celite pad to break the emulsion. |
| Impurity (Amide) | EtOAc used | If Ethyl Acetate was used, you likely formed an acetamide impurity. Restart using 2-MeTHF or DCM. |
References
-
Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[3][4] Green Chemistry. Link
-
Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[5][6] ChemSusChem. Link
-
Khalili, F., et al. (2009).[7] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data. Link
-
Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link
Sources
- 1. CN103980229A - Preparation method of N-phenyl piperazine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. chempoint.com [chempoint.com]
- 7. semanticscholar.org [semanticscholar.org]
Application Note: Strategic Crystallization & Purification of (4-Phenylpiperazin-2-yl)methanamine
Abstract
This guide details the purification protocols for (4-Phenylpiperazin-2-yl)methanamine , a critical pharmacophore in the synthesis of GPCR ligands (e.g., serotonin and dopamine receptor modulators). Unlike simple aliphatic amines, this molecule possesses three distinct nitrogen centers with varying basicity, creating unique challenges for salt formation and crystallization. This note provides a physicochemical rationale for selecting specific counter-ions and solvents, offering three validated workflows: Dihydrochloride Salt Crystallization (primary bulk purification), Free Base Polishing (impurity rejection), and Chiral Resolution Strategy (enantiomeric enrichment).
Physicochemical Characterization & Strategy
Successful crystallization requires understanding the molecule's ionization profile. (4-Phenylpiperazin-2-yl)methanamine contains three nitrogen atoms with distinct electronic environments:
| Nitrogen Position | Type | Approx.[1][2][3][4][5][6][7][8] pKa | Reactivity Insight |
| N-Exocyclic (Methanamine) | Primary ( | ~10.0 - 10.5 | Highly basic; first site of protonation. |
| N1-Ring (Piperazine) | Secondary ( | ~9.0 - 9.8 | Moderately basic; second site of protonation. |
| N4-Ring (Phenyl-attached) | Tertiary ( | ~2.0 - 3.0 | Weakly basic due to resonance delocalization into the phenyl ring (aniline-like). |
Strategic Consequence: Attempting to form a tri-hydrochloride salt is chemically unfavorable and often leads to hygroscopic, unstable solids due to the weak basicity of the N4 nitrogen. The most stable crystalline form is typically the Dihydrochloride (2HCl) or the Semi-Fumarate/Succinate .
Purification Logic Flow
The following decision tree outlines the selection process based on impurity profile and target purity.
Figure 1: Strategic decision tree for purification based on initial impurity characterization.
Method A: Dihydrochloride Salt Crystallization (Primary Protocol)
This is the "workhorse" method. The dihydrochloride salt is generally non-hygroscopic and rejects non-basic impurities (e.g., unreacted phenyl halides) effectively.
Reagents
-
Solvent: Isopropyl Alcohol (IPA) or Ethanol (Absolute).
-
Acid Source: 5-6N HCl in Isopropanol (preferred) or concentrated aqueous HCl (37%).
-
Anti-solvent: Diethyl ether or MTBE (optional, for yield maximization).
Step-by-Step Protocol
-
Dissolution:
-
Dissolve 10.0 g of crude free base in 60 mL of Isopropanol (IPA) at 50°C.
-
Note: If the solution is dark, treat with activated charcoal (5 wt%) for 15 minutes, filter hot through Celite.
-
-
Acidification (Salt Formation):
-
Maintain temperature at 40–50°C.
-
Slowly add HCl in IPA (2.2 equivalents) dropwise over 30 minutes.
-
Observation: A white precipitate should begin to form after 0.5–1.0 equivalents are added.
-
Critical Control: Do not dump the acid quickly. A rapid exotherm can trap impurities inside the crystal lattice (occlusion).
-
-
Digestion (Ostwald Ripening):
-
Once addition is complete, heat the slurry to reflux (approx. 82°C) for 30 minutes.
-
If the solid does not dissolve completely, add small amounts of Methanol or Water (dropwise) until a clear solution is almost achieved, or simply digest the slurry to refine crystal shape.
-
-
Controlled Cooling:
-
Cool to room temperature at a rate of 10°C/hour.
-
Hold at 20°C for 2 hours.
-
Cool further to 0–5°C (ice bath) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the white crystalline solid under vacuum (inert gas blanket recommended).
-
Wash the cake 2x with cold IPA.
-
Dry in a vacuum oven at 50°C for 12 hours.
-
Expected Result: White crystalline powder, mp >240°C (dec).[2]
Method B: Free Base Recrystallization (Polishing)[9]
If the salt formation does not yield >99.5% purity, or if the free base is required for the next step, use this method. Piperazines are lipophilic enough to crystallize from non-polar solvents.
Reagents
-
Solvent: Toluene.
-
Anti-solvent: n-Heptane or Hexane.
Protocol
-
Suspend the crude solid in Toluene (5 mL per gram) and heat to 80°C.
-
Note: If the compound oils out, add a small amount of IPA (1-2%) to increase polarity.
-
-
Once dissolved, cool slowly to 50°C.
-
Add n-Heptane dropwise until slight turbidity persists.
-
Re-heat to clear the solution, then let it cool undisturbed to room temperature.
-
Seed crystals may be added at 35°C if available.
Method C: Chiral Resolution (Enantiomeric Enrichment)
The C2 position is a chiral center. If the synthesis was not stereoselective, or if optical purity needs upgrading, use Di-p-toluoyl-L-tartaric acid (L-DTTA) .
Mechanism
L-DTTA forms diastereomeric salts with the amine. The solubility difference between the
Protocol Summary
-
Dissolve racemate in Methanol (10 volumes).
-
Add 1.0 equivalent of L-DTTA .
-
Heat to reflux until clear.
-
Cool to RT. The less soluble diastereomer will crystallize.
-
Filter and measure optical rotation.
-
Liberation: Suspend the salt in water, basify with 1N NaOH, and extract with DCM to recover the chiral free base.
Analytical Validation & Troubleshooting
Validation Metrics
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, Gradient 0.1% TFA in Water/ACN) | > 98.5% Area |
| Identity | 1H-NMR (D2O or DMSO-d6) | Confirm integration of Phenyl (5H) vs Piperazine/CH2 (9H). |
| Solvent Residue | HS-GC | < 5000 ppm (IPA/EtOH) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Temperature too high during anti-solvent addition or impurities too high. | Seed the mixture at the cloud point. Use a "Seeding Loop" (take a drop out, freeze it, put it back). |
| Hygroscopicity | Formation of Tri-HCl salt. | Ensure only 2.0–2.2 eq of HCl is used. Recrystallize from EtOH to remove excess acid. |
| Color Retention | Oxidation of the aniline-like nitrogen. | Use degassed solvents.[9] Add sodium metabisulfite (antioxidant) during the aqueous workup prior to crystallization. |
Experimental Workflow Diagram
Figure 2: Process flow for the Dihydrochloride Salt Formation.
References
-
Khalili, F., et al. (2009).[10] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 54(10), 2914–2917. Establishes the baseline pKa values for piperazine rings, supporting the di-acidic base theory.
-
Chaudhary, P., et al. (2006).[11] "Synthesis and biological activity of N-arylpiperazine derivatives." Bioorganic & Medicinal Chemistry, 14(6), 1819-1826. Provides context on the solubility and handling of N-phenylpiperazine analogs.
- Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. Authoritative text on Ostwald ripening and anti-solvent addition techniques used in Methods A and B.
-
Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. The gold standard reference for selecting counter-ions (HCl vs Fumarate) for pharmaceutical amines.
Sources
- 1. amphray.com [amphray.com]
- 2. Buy Piperazine Dihydrochloride at Affordable Price, Synonyms, CAS Number, Boiling & Melting Point [shreejipharmainternational.com]
- 3. scent.vn [scent.vn]
- 4. uregina.ca [uregina.ca]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Asymmetric Synthesis of Chiral (4-Phenylpiperazin-2-yl)methanamine Intermediates
Abstract & Scope
This application note details a robust, scalable protocol for the asymmetric synthesis of (S)-1-(4-phenylpiperazin-2-yl)methanamine and its enantiomers. These scaffolds are critical pharmacophores in GPCR drug discovery, particularly for 5-HT (serotonin) and Dopamine receptor antagonists. Unlike racemic syntheses that require wasteful chiral resolution, this protocol utilizes a Chiral Pool strategy starting from (S)-piperazine-2-carboxylic acid derivatives, ensuring high enantiomeric excess (
Introduction
The (4-phenylpiperazin-2-yl)methanamine scaffold offers a versatile "handle" (the primary amine) for diversifying drug candidates while maintaining a rigid chiral core. The stereochemistry at the C2 position often dictates receptor subtype selectivity.
Key Challenges in Synthesis
-
Regioselectivity: Differentiating between the N1 and N4 nitrogens during arylation.
-
Racemization: Preserving the C2 stereocenter during oxidation/reduction cycles.
-
Purification: The high polarity of the final diamine product makes traditional silica chromatography difficult.
Retrosynthetic Analysis
To maintain stereochemical integrity, we disconnect the target molecule back to (S)-1-Boc-piperazine-2-carboxylic acid . This commercially available starting material (derived from L-Asparagine or Serine) allows us to lock the N1 position and the chiral center, leaving N4 free for functionalization.
Figure 1: Retrosynthetic strategy utilizing the Chiral Pool approach.
Detailed Experimental Protocol
Phase 1: Regioselective N-Arylation (Buchwald-Hartwig)
Objective: Install the phenyl group at N4 without affecting the C2 stereocenter or N1 protecting group.
Reagents:
-
Substrate: (S)-1-Boc-piperazine-2-carboxylic acid methyl ester (1.0 eq)
-
Aryl Halide: Bromobenzene (1.2 eq)
-
Catalyst:
(2 mol%) / BINAP (4 mol%) -
Base:
(2.0 eq) -
Solvent: Toluene (anhydrous)[1]
Protocol:
-
Setup: In a glovebox or under Argon, charge a flame-dried Schlenk flask with the piperazine substrate, bromobenzene,
, BINAP, and . -
Solvation: Add anhydrous Toluene (0.2 M concentration relative to substrate).
-
Reaction: Heat to 80°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1). The secondary amine (N4) is sterically accessible, but the bulky Boc group at N1 prevents over-arylation.
-
Workup: Cool to RT, filter through a celite pad to remove inorganic salts. Concentrate the filtrate in vacuo.[2]
-
Purification: Flash column chromatography (0-20% EtOAc in Hexanes).
Critical Insight: We use the methyl ester rather than the free acid to prevent catalyst poisoning by the carboxylate. If you start with the free acid, convert to methyl ester using
first.
Phase 2: Amidation
Objective: Convert the ester to a primary amide, preparing for reduction.
Protocol:
-
Dissolve the N-arylated ester in Methanol (0.5 M).
-
Cool to 0°C.
-
Bubble anhydrous Ammonia gas (
) through the solution for 30 minutes, or add 7N in MeOH (10 eq). -
Seal the vessel and stir at RT for 24 hours.
-
Workup: Concentrate to dryness. The product is usually pure enough for the next step. If not, recrystallize from cold ether.
Phase 3: Reduction to Methanamine (The Critical Step)
Objective: Reduce the amide carbonyl to a methylene group (
Reagents:
-
Reductant: Borane-THF complex (
, 1.0 M solution) (4.0 eq). -
Quench: Methanol, then 1M HCl.
Protocol:
-
Addition: Dissolve the amide intermediate in anhydrous THF under Argon. Cool to 0°C.
-
Reduction: Add
dropwise over 20 minutes. (Caution: Gas evolution). -
Reflux: Warm to RT, then reflux (65°C) for 4 hours.
-
Quench: Cool to 0°C. Carefully add MeOH until bubbling ceases.
-
Acid Hydrolysis: Add 1M HCl (excess) and reflux for 1 hour. This step is crucial to break the boron-amine complex.
-
Basification: Cool to RT. Basify to pH >12 using 4M NaOH.
-
Extraction: Extract with DCM (
). Dry over and concentrate.
Phase 4: Global Deprotection & Salt Formation
Objective: Remove the N1-Boc group and isolate the stable salt.
Protocol:
-
Dissolve the crude amine in 1,4-Dioxane.
-
Add 4M HCl in Dioxane (10 eq). Stir at RT for 2 hours.
-
Isolation: The product, (S)-1-(4-phenylpiperazin-2-yl)methanamine trihydrochloride , will precipitate as a white solid.
-
Filtration: Filter the solid under Argon (hygroscopic). Wash with diethyl ether.
Workflow Visualization
Figure 2: Step-by-step synthetic workflow for the target intermediate.
Analytical Data & Quality Control
Expected Results Table
| Parameter | Specification | Method |
| Appearance | White to Off-white crystalline solid | Visual |
| Purity | > 97.0% | HPLC (C18, 0.1% TFA) |
| Chiral Purity | > 98.0% ee | Chiral HPLC (Chiralpak AD-H) |
| MS (ESI+) | [M+H]+ = 192.15 (Free base) | LC-MS |
| 1H NMR | Characteristic phenyl region (6.8-7.3 ppm) | 400 MHz DMSO-d6 |
Chiral HPLC Method
To verify the absence of racemization during the high-temperature reduction step:
-
Column: Daicel Chiralpak AD-H (
mm, 5 m) -
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
-
Flow Rate: 1.0 mL/min
-
Detection: UV 254 nm
-
Retention: (S)-isomer typically elutes earlier than (R)-isomer in this system (verify with racemate).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Arylation | Catalyst poisoning by free amine/acid | Ensure starting material is the Ester and N-Boc protected. Use |
| Incomplete Reduction | Borane complex too stable | Ensure the acid hydrolysis step (Reflux with HCl) is performed for at least 1 hour to break the B-N bond. |
| Racemization | Harsh basic conditions | Avoid strong bases (like KOH) at high temps. The Buchwald step is generally safe, but keep Amidation mild (RT). |
| Sticky Product | Free amine formation | Isolate as the HCl or Oxalate salt. Free amines of this class are hygroscopic oils. |
References
-
Buchwald-Hartwig Amination Protocols
- Development of a Practical Buchwald-Hartwig Amine Aryl
-
Source:
-
Piperazine Scaffold Synthesis
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
-
Source:
-
Chiral Resolution Techniques
- Chiral resolution of cationic piperazine deriv
-
Source:
-
Reduction of Amides
- Mechanism and Protocols for Borane Reduction of Amides.
-
Source:
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (4-Phenylpiperazin-2-yl)methanamine
Welcome to the Technical Support Center for the synthesis of (4-Phenylpiperazin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and significantly improve your reaction yields and product purity.
The synthesis of C-substituted piperazines like (4-Phenylpiperazin-2-yl)methanamine presents unique challenges compared to the more common N-substituted analogues.[1][2] This guide will focus on a common synthetic approach: the construction of the piperazine ring followed by functionalization, and will address potential pitfalls at each stage.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions based on established chemical principles.
Question 1: My initial cyclization reaction to form the piperazine ring is low-yielding. What are the likely causes and how can I improve it?
Answer: Low yields in the initial ring formation are often due to incomplete reaction, side product formation, or challenges in achieving the desired regioselectivity. A common route to a 2-substituted piperazine involves the cyclization of a protected ethylenediamine derivative with a suitable dielectrophile.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical.
-
Temperature: Ensure the reaction is heated sufficiently to overcome the activation energy for cyclization. However, excessive heat can lead to decomposition. A temperature screen is recommended.
-
Solvent: A polar aprotic solvent like DMF or DMSO is often effective. Consider solvent screening to find the optimal medium for your specific substrates.[3]
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to prevent competition with the nucleophilic amines in the starting material. The stoichiometry of the base should be carefully controlled.
-
-
Protecting Group Strategy: The choice and stability of protecting groups on the ethylenediamine precursor are paramount.
-
Orthogonal Protection: Employing orthogonal protecting groups (e.g., Boc and Cbz) on the two nitrogen atoms of the ethylenediamine allows for selective deprotection and functionalization, which can improve overall yield and control of the final product structure.[4]
-
Protecting Group Stability: Ensure the chosen protecting groups are stable to the cyclization conditions. If you are observing byproducts resulting from premature deprotection, consider a more robust protecting group.
-
-
Purity of Starting Materials: Impurities in the starting ethylenediamine derivative or the dielectrophile can interfere with the reaction. Always use highly purified starting materials.
Experimental Protocol: General Cyclization for a Protected Piperazine-2-carboxylate
-
To a solution of N-Boc-N'-benzyl-ethylenediamine (1.0 eq) in anhydrous DMF (0.1 M), add K₂CO₃ (3.0 eq).
-
Add ethyl 2,3-dibromopropionate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Question 2: I am observing significant formation of the symmetrical 1,4-disubstituted piperazine byproduct during the N-arylation step. How can I improve the selectivity for mono-arylation?
Answer: The formation of a di-substituted byproduct is a common challenge due to the comparable reactivity of the second nitrogen atom after the initial substitution.[5]
Strategies to Enhance Mono-substitution Selectivity:
-
Use of Excess Piperazine: Employing a large excess of the piperazine starting material (5-10 equivalents) statistically favors the reaction of the aryl halide with the more abundant unsubstituted piperazine.[5]
-
Slow Addition of the Electrophile: Adding the arylating agent (e.g., a halobenzene) dropwise, particularly at low temperatures, can help control the reaction rate and minimize di-substitution.[5]
-
Protecting Group Strategy: The most reliable method is to start with a mono-protected piperazine, such as N-Boc-piperazine. The protecting group is then removed after the arylation step.[4][5]
-
Catalyst and Ligand Choice in Cross-Coupling Reactions: For Buchwald-Hartwig amination, the choice of palladium catalyst and ligand can significantly influence selectivity. Bulky phosphine ligands can favor mono-arylation by sterically hindering the approach to the second nitrogen.
Experimental Protocol: Mono-N-Arylation of a Protected Piperazine
-
To a Schlenk tube under an inert atmosphere (e.g., Argon), add Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and Cs₂CO₃ (1.5 eq).
-
Add a solution of N-Boc-piperazine (1.2 eq) and the aryl halide (1.0 eq) in anhydrous toluene (0.2 M).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate and purify the product by column chromatography.
Question 3: The reduction of the ester or amide precursor to the final (4-Phenylpiperazin-2-yl)methanamine is giving a low yield and multiple byproducts. What should I consider?
Answer: The reduction step is sensitive and can be prone to side reactions if not properly controlled.
Key Considerations for the Reduction Step:
-
Choice of Reducing Agent:
-
Lithium Aluminum Hydride (LAH): A powerful reducing agent capable of reducing both esters and amides.[6] However, it is highly reactive and requires strictly anhydrous conditions. Over-reduction or side reactions can occur if the temperature is not carefully controlled.
-
Borane (BH₃): A milder reducing agent that is also effective for esters and amides. It can sometimes offer better selectivity.
-
-
Reaction Temperature: The addition of the substrate to the reducing agent should be done at a low temperature (e.g., 0 °C) to control the initial exothermic reaction. The reaction is then typically allowed to warm to room temperature or gently heated to drive it to completion.
-
Work-up Procedure: The quenching of the reaction is critical. A Fieser work-up (sequential addition of water, 15% NaOH solution, and then more water) for LAH reductions is standard practice to produce a granular precipitate that is easily filtered. Improper quenching can lead to the formation of emulsions and difficult product isolation.
-
Substrate Purity: Impurities in the ester or amide precursor can be reduced to form byproducts. Ensure the starting material for the reduction is of high purity.
Experimental Protocol: LAH Reduction of a Piperazine-2-carboxamide
-
To a suspension of LAH (3.0 eq) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere, add a solution of the piperazine-2-carboxamide (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LAH in grams.
-
Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to (4-Phenylpiperazin-2-yl)methanamine?
A common and versatile approach involves a multi-step synthesis:
-
Formation of a protected piperazine-2-carboxylic acid or ester derivative. This is often achieved by the cyclization of a suitably protected diamine with a C3-dielectrophile.
-
N-Arylation of the piperazine ring. This is typically done using a Buchwald-Hartwig amination or an Ullmann condensation with a phenyl halide.[4] A protecting group on the other nitrogen is often necessary to ensure mono-arylation.
-
Conversion of the carboxylic acid/ester to a primary amide.
-
Reduction of the primary amide to the desired methanamine.
Q2: How can I effectively monitor the progress of my reactions?
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.
-
TLC: Provides a quick and inexpensive way to visualize the consumption of starting materials and the formation of products. Staining with potassium permanganate or ninhydrin can be useful for visualizing amines.
-
LC-MS: Offers more detailed information, including the mass of the components in the reaction mixture, which is invaluable for identifying the desired product and any byproducts.
Q3: What are the best practices for purifying the final product?
The purification strategy will depend on the physical properties of (4-Phenylpiperazin-2-yl)methanamine.
-
Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. Given the basic nature of the product, it may be beneficial to add a small amount of triethylamine (0.1-1%) to the eluent to prevent streaking on the column.
-
Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be an effective purification method, especially for larger scales.
-
Crystallization/Salt Formation: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification technique. Alternatively, the free base can be converted to a salt (e.g., hydrochloride or hydrobromide) which is often a crystalline solid that is easier to purify by recrystallization. The free base can then be regenerated by treatment with a base.
Q4: Are there any safety considerations I should be aware of?
Yes, several safety precautions should be taken:
-
Lithium Aluminum Hydride (LAH): Is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents. All reactions involving LAH must be conducted under a dry, inert atmosphere, and appropriate personal protective equipment (PPE) must be worn.
-
Solvents: Many organic solvents are flammable and/or toxic. Always work in a well-ventilated fume hood.
-
Reagents: Some of the reagents used, such as alkylating and arylating agents, can be toxic or corrosive. Consult the Safety Data Sheet (SDS) for all chemicals before use.
Visualizing the Workflow
The following diagram illustrates a general synthetic workflow for (4-Phenylpiperazin-2-yl)methanamine.
Caption: General Synthetic Workflow
Data Summary Table
| Step | Key Parameters | Recommended Conditions | Potential Issues |
| Cyclization | Solvent, Base, Temperature | DMF or DMSO, K₂CO₃ or TEA, 80-100 °C | Low yield, side reactions |
| N-Arylation | Catalyst, Ligand, Base, Solvent | Pd₂(dba)₃/Xantphos, Cs₂CO₃, Toluene | Di-arylation, low conversion |
| Amide Formation | Coupling Agent | DCC, EDC, or conversion to acid chloride | Epimerization, low yield |
| Reduction | Reducing Agent, Temperature | LAH or BH₃, 0 °C to reflux | Over-reduction, complex work-up |
References
- Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945–2964.
- Surry, D. S., & Buchwald, S. L. (2008).
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazines.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
- Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis. Pergamon Press.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
Troubleshooting impurities in (4-Phenylpiperazin-2-yl)methanamine production
Topic: Troubleshooting Impurities & Process Optimization
Executive Summary & Molecule Profile
(4-Phenylpiperazin-2-yl)methanamine is a critical pharmacophore often found in CNS-active agents (targeting serotonin/dopamine receptors). Its production typically involves the reduction of 4-phenylpiperazine-2-carbonitrile or -carboxamide .
The primary challenge in this synthesis is not the formation of the piperazine ring, but the selectivity of the reduction step . The highly nucleophilic nature of the product amine (
This guide provides a root-cause analysis for common impurities and actionable protocols to suppress them.
Impurity Genesis & Reaction Pathway
To troubleshoot effectively, you must understand where the impurity originates. The diagram below maps the catalytic hydrogenation of the nitrile precursor, highlighting the "Dimer Trap" (Impurity B) and Hydrolysis (Impurity C).
Troubleshooting Guide (Q&A)
Category A: Reduction Selectivity (The "Dimer" Problem)
Q1: My HPLC shows a large impurity peak (10-15%) eluting after the main product. MS indicates a mass of [2M - NH3]. What is this?
Diagnosis: This is Bis((4-phenylpiperazin-2-yl)methyl)amine , commonly referred to as the "Secondary Amine Dimer."
Cause: During catalytic hydrogenation (e.g., Raney Ni or Pd/C), the nitrile is first reduced to an imine intermediate (
-
Ammonia Suppression: Add 7N Ammonia in Methanol (or gaseous ammonia) to the reaction solvent. The excess ammonia shifts the equilibrium away from the dimer and stabilizes the imine intermediate until it can be fully reduced.
-
Acylation (Alternative): If ammonia is insufficient, perform the reduction in acetic anhydride . This traps the primary amine immediately as an acetamide, preventing it from reacting with the imine. You will need a subsequent hydrolysis step to remove the acetyl group.
Category B: Incomplete Reaction & Hydrolysis
Q2: I see a persistent peak at [M-1] relative to the product, and the reaction stalls. Upon workup, I isolate an aldehyde.
Diagnosis: You are observing Hydrolysis of the Intermediate Imine .[1]
Cause: The reaction contains trace water. The intermediate imine (
-
Dry Solvents: Ensure the solvent (typically MeOH or EtOH) is anhydrous.
-
Increase Pressure: Boost
pressure (e.g., from 1 atm to 50 psi) to increase the rate of imine reduction relative to hydrolysis. -
Catalyst Refresh: Poisoning of the catalyst (by sulfur or halides from previous steps) can slow the reduction, leaving the imine vulnerable. Wash the catalyst or increase loading (10-20% w/w).
Category C: Coloration & Stability
Q3: The product turns pink/brown upon exposure to air during filtration. Is it decomposing?
Diagnosis: Oxidative degradation of the Phenylpiperazine moiety . Cause: Phenylpiperazines are electron-rich and prone to forming N-oxides or Quinone-imines upon oxidation. Corrective Action:
-
Inert Workup: Perform filtration and solvent removal under Nitrogen or Argon.
-
Antioxidant Additive: Add trace BHT (Butylated hydroxytoluene) or Ascorbic Acid during the workup phase if the product is stored as a free base.
-
Salt Formation: Immediately convert the free base to a salt (e.g., dihydrochloride or fumarate ). The salt form is significantly more stable against oxidation than the free amine.
Analytical Protocol: Separating Polar Amines
Standard C18 gradients often fail to retain this highly polar molecule, causing it to elute in the void volume with salts.
Recommended Method: Ion-Pairing HPLC
| Parameter | Condition |
| Column | C18 Polar-Embedded (e.g., Waters XBridge or Phenomenex Synergi), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% TFA (Trifluoroacetic acid) OR 10mM Ammonium Formate (pH 9.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B (Isocratic hold for retention)5-20 min: 5% |
| Detection | UV @ 254 nm (Phenyl absorption) |
| Rationale | High pH (Ammonium Formate) suppresses protonation, improving peak shape and retention on C18. Alternatively, TFA acts as an ion-pairing agent. |
Summary of Known Impurities
| Impurity Name | Structure Description | Origin | Molecular Weight Shift |
| Impurity A | Unreacted Nitrile | Incomplete Reaction | |
| Impurity B | Secondary Amine Dimer | Condensation of Product + Imine | |
| Impurity C | 4-Phenylpiperazine-2-carbaldehyde | Hydrolysis of Imine | |
| Impurity D | N-Oxide | Oxidation of Phenylpiperazine N |
References
-
Nitrile Reduction Mechanisms & Dimer Formation
-
Piperazine Synthesis & Impurities
-
Analytical Methods for Phenylpiperazines
-
General Troubleshooting in Hydrogenation
Sources
- 1. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Resolution of (4-Phenylpiperazin-2-yl)methanamine Enantiomers
Welcome to the technical support center for the chiral resolution of (4-Phenylpiperazin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the separation of this compound's enantiomers. The stereochemistry of pharmaceutical compounds is critical, as enantiomers can have vastly different pharmacological and toxicological effects.[1][2] This resource aims to equip you with the knowledge to navigate the common challenges encountered during the resolution process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially scalable method for resolving (4-Phenylpiperazin-2-yl)methanamine?
A1: The most prevalent and industrially viable method for resolving chiral amines like (4-Phenylpiperazin-2-yl)methanamine is diastereomeric salt crystallization .[3][4] This classical technique is often favored for its cost-effectiveness and scalability.[3]
The underlying principle is as follows:
-
A racemic mixture of the amine is reacted with an enantiomerically pure chiral resolving agent, typically a chiral acid.[5]
-
This reaction forms a pair of diastereomeric salts.[4]
-
Unlike enantiomers, diastereomers have different physical properties, most importantly, solubility in a specific solvent.[5]
-
This solubility difference allows for the separation of the diastereomers through fractional crystallization. The less soluble salt crystallizes out of the solution first.[4]
-
After separating the desired diastereomeric salt, the enantiomerically pure amine is liberated by treatment with a base.[4]
Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid.[5][6]
Q2: I'm not getting any crystal formation after adding the chiral resolving agent. What are the potential causes and solutions?
A2: A lack of crystallization is a common hurdle. Several factors could be at play, and a systematic approach to troubleshooting is recommended.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inappropriate Solvent System | Screen a variety of solvents with different polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures with water). | The solubility of the diastereomeric salts is highly dependent on the solvent. The ideal solvent will maximize the solubility difference between the two diastereomers. |
| Suboptimal Molar Ratio of Resolving Agent | Vary the molar ratio of the resolving agent to the racemic amine. Ratios from 0.5 to 1.5 equivalents are a good starting point.[3] | The stoichiometry can influence the formation and solubility of the diastereomeric salts. A higher molar ratio can sometimes improve yield and enantiomeric excess.[3] |
| Solution is Undersaturated | Concentrate the solution by carefully evaporating some of the solvent. | Crystallization requires a supersaturated solution for nucleation and crystal growth to occur. |
| Slow Nucleation | Try scratch-seeding by gently scratching the inside of the flask with a glass rod at the liquid-air interface. Alternatively, add a seed crystal of the desired diastereomeric salt if available. | These techniques provide a surface for nucleation to begin, overcoming the kinetic barrier to crystallization. |
| Incompatible Resolving Agent | If the above steps fail, the chosen resolving agent may not form a crystalline salt with your amine. Screen other chiral acids like different tartaric acid derivatives, mandelic acid, or camphorsulfonic acid.[5][6] | The crystal lattice energy of the diastereomeric salt is a product of the specific interaction between the amine and the resolving agent. Some pairs will not form a stable, crystalline solid. |
Q3: The enantiomeric excess (ee) of my resolved amine is low. How can I improve it?
A3: Achieving high enantiomeric excess is the primary goal of resolution. Low ee values indicate incomplete separation of the diastereomeric salts.
Strategies to Enhance Enantiomeric Excess:
-
Recrystallization: This is the most effective method for improving the purity of the isolated diastereomeric salt. Dissolve the salt in a minimal amount of hot solvent and allow it to cool slowly. This process will further enrich the less soluble diastereomer. Multiple recrystallizations may be necessary.
-
Optimize Crystallization Conditions:
-
Cooling Rate: A slow cooling rate generally promotes the formation of larger, more ordered crystals with higher purity. Rapid cooling can trap impurities and the more soluble diastereomer.
-
Temperature: Experiment with different final crystallization temperatures. Lowering the temperature can sometimes increase the yield but may also decrease the enantiomeric excess if the solubility difference between the diastereomers is small.
-
-
Solvent Selection: The choice of solvent can significantly impact the separation efficiency. A solvent that provides a large difference in solubility between the two diastereomeric salts is ideal.[7]
-
Resolving Agent Stoichiometry: As mentioned in Q2, the molar ratio of the resolving agent can affect the ee.[3]
Q4: Can I use chiral chromatography to resolve (4-Phenylpiperazin-2-yl)methanamine?
A4: Yes, chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers.[][9]
Key Considerations for Chiral HPLC:
-
Chiral Stationary Phase (CSP): The selection of the appropriate CSP is the most critical factor.[1] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds, including piperazine derivatives.[1][10]
-
Mobile Phase Optimization: The mobile phase composition, including the organic modifier (e.g., isopropanol, ethanol) and any additives (e.g., diethylamine for basic analytes), must be carefully optimized to achieve baseline separation (Resolution, Rs > 1.5).[1]
-
Detection: (4-Phenylpiperazin-2-yl)methanamine has a UV chromophore, making UV detection a suitable method.
While highly effective, preparative chiral HPLC can be more expensive and less scalable than diastereomeric salt crystallization for large quantities.
Q5: Are there other methods for resolving this compound?
A5: Besides diastereomeric salt crystallization and chiral chromatography, enzymatic kinetic resolution is another potential method.[][11]
Principle of Enzymatic Kinetic Resolution: This technique utilizes an enzyme (often a lipase) that selectively catalyzes a reaction with one enantiomer of the racemic mixture at a much faster rate than the other.[] This results in a mixture of the unreacted, enantiomerically enriched starting material and the product, which can then be separated. For amines, this often involves an acylation reaction.[12]
Advantages:
-
High enantioselectivity.
-
Mild reaction conditions.
Disadvantages:
-
The theoretical maximum yield for the unreacted enantiomer is 50%.
-
Requires screening of different enzymes and reaction conditions.
Troubleshooting Guides
Guide 1: Diastereomeric Salt Crystallization
Issue: Poor yield of the crystallized diastereomeric salt.
Caption: Troubleshooting workflow for low yield in diastereomeric salt crystallization.
Step-by-Step Troubleshooting:
-
Analyze the Mother Liquor: After filtration, analyze a sample of the mother liquor (the remaining solution) by chiral HPLC. This will determine if a significant amount of the desired enantiomer remains in solution.
-
Solvent System Re-evaluation: If the desired diastereomer is too soluble, a different solvent or solvent mixture is needed. The goal is to find a system where the desired salt has low solubility, while the undesired salt remains in solution.[13]
-
Temperature Optimization: Decreasing the final crystallization temperature can increase the yield by reducing the solubility of the salt. However, be mindful that this could potentially lower the enantiomeric excess.
-
Concentration Adjustment: A more concentrated starting solution can promote higher crystal yield.[3]
Guide 2: Chiral HPLC Separation
Issue: Poor resolution (Rs < 1.5) between the enantiomeric peaks.
Caption: Systematic approach to improving chiral HPLC peak resolution.
Step-by-Step Troubleshooting:
-
Mobile Phase Optimization: This is often the first and most impactful parameter to adjust.
-
Organic Modifier: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the mobile phase.[9]
-
Additive: For a basic analyte like (4-Phenylpiperazin-2-yl)methanamine, adding a small amount of an amine like diethylamine (DEA) to the mobile phase is often crucial for improving peak shape and resolution.[1][10]
-
-
Temperature Adjustment: Lowering the column temperature often increases the resolution between enantiomers, although it may lead to longer run times and higher backpressure.[9]
-
Flow Rate Reduction: Decreasing the flow rate can enhance column efficiency and may improve resolution, at the cost of a longer analysis time.
-
Change the Chiral Stationary Phase (CSP): If optimization of the above parameters on one CSP is unsuccessful, switching to a different type of CSP is the next logical step. Different CSPs have different chiral recognition mechanisms.[9]
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution using (+)-Tartaric Acid
This is a general starting protocol and requires optimization.
-
Salt Formation:
-
Dissolve racemic (4-Phenylpiperazin-2-yl)methanamine (1.0 equivalent) in a suitable solvent (e.g., methanol) with gentle warming.
-
In a separate flask, dissolve (+)-tartaric acid (0.5 - 1.0 equivalent) in the same solvent, also with warming.[4]
-
Slowly add the tartaric acid solution to the amine solution with continuous stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce crystallization.
-
To maximize the yield, the flask can be further cooled in an ice bath or refrigerator for several hours.[4]
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.[4]
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the collected crystals in water.
-
Add an aqueous base solution (e.g., 1M NaOH) dropwise with stirring until the salt is completely dissolved and the solution is basic.[4]
-
Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC.
-
Protocol 2: Chiral HPLC Analysis
This is a representative starting point for method development.
-
HPLC System: Standard HPLC with UV detector.
-
Chiral Column: Chiralpak® IC (or similar polysaccharide-based column), 250 x 4.6 mm, 5 µm.[1][10]
-
Mobile Phase: Acetonitrile/Methanol/Diethylamine (90:10:0.1, v/v/v).[10]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35 °C.[1]
-
Detection: UV at 205 nm.[1]
-
Injection Volume: 10 µL.
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]
-
Dissolve a small sample of the resolved amine in the mobile phase.
-
Inject the sample onto the column and record the chromatogram.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers:
-
ee (%) = [ (Area1 - Area2) / (Area1 + Area2) ] x 100
-
References
- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (n.d.).
- A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid - Benchchem. (n.d.).
- 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2022, July 11).
- Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine | Organic Process Research & Development. (2010, November 17).
- Identifying a diastereomeric salt for a challenging chiral resolution | Unchained Labs. (n.d.).
- Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase | Request PDF. (2025, August 7).
- Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin | Request PDF. (2026, January 15).
- Chiral resolution - Wikipedia. (n.d.).
- Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers - Benchchem. (n.d.).
- Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. (2015, December 24).
- Chiral Resolution and Separation Services - BOC Sciences. (n.d.).
- Technical Support Center: Chiral Resolution of Piperidine Enantiomers - Benchchem. (n.d.).
- CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents. (n.d.).
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2022, October 12).
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.).
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.).
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.).
- Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich. (n.d.).
- Important Considerations for Repeatable HPLC Assays of Chiral Compounds. (2016, September 7).
- Part 6: Resolution of Enantiomers - Chiralpedia. (2025, September 15).
- Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. (2015, February 2).
- Piperazine based diarylmethylamines as anti-leishmanials. - ResearchGate. (n.d.).
- Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (n.d.).
- Enantioselective synthesis of α-(3-pyrrolyl)methanamines with an aza-tetrasubstituted center under metal-free conditions. (n.d.).
- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2025, July 16).
- Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. (n.d.).
- Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022, June 14).
- Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (n.d.).
- Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). (2010, March 25).
- Resolution of P-Sterogenic 1-Phenylphosphin-2-en-4-one 1-Oxide into Two Enantiomers by (R,R)-TADDOL and Conformational Diversity of the Phosphinenone Ring and TADDOL in the Crystal State. (2021, November 15).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. unchainedlabs.com [unchainedlabs.com]
Minimizing side reactions in phenylpiperazine methanamine synthesis
A Guide to Minimizing Side Reactions and Optimizing Yield
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for troubleshooting the synthesis of phenylpiperazine methanamine, commonly known as 1-benzylpiperazine. The insights and protocols provided herein are curated to address the common and nuanced challenges encountered during this synthesis, with a focus on minimizing side reactions to improve yield and purity.
I. Troubleshooting Guides & FAQs
This section directly addresses specific issues that may arise during the synthesis of 1-benzylpiperazine via reductive amination of benzaldehyde with piperazine.
Issue 1: Low Yield of Monobenzylpiperazine and Significant Formation of Dibenzylpiperazine
Question: My reaction is producing a low yield of the desired 1-benzylpiperazine, with a substantial amount of the 1,4-dibenzylpiperazine byproduct. How can I enhance the selectivity for mono-benzylation?
Answer: The formation of the di-substituted byproduct is a prevalent challenge stemming from the comparable reactivity of both nitrogen atoms in the piperazine ring.[1] To promote mono-substitution, several strategies can be employed:
-
Stoichiometry Control: Utilizing a significant excess of piperazine (typically 5-10 equivalents) in relation to benzaldehyde can statistically favor the reaction of benzaldehyde with an unsubstituted piperazine molecule over the mono-substituted product.[1][2]
-
Slow Reagent Addition: A controlled, slow addition of benzaldehyde at a reduced temperature can help manage the reaction rate and minimize the formation of the di-substituted product.[1]
-
Use of Protecting Groups: A highly effective, albeit multi-step, approach involves using a mono-protected piperazine, such as N-Boc-piperazine. This ensures that only one nitrogen atom is available for the reaction. The Boc (tert-butyloxycarbonyl) protecting group can be subsequently removed under acidic conditions.[2][3]
-
Protonation Strategy: The use of piperazine dihydrochloride can also favor mono-substitution. The protonation of one nitrogen atom reduces its nucleophilicity, thereby directing the reaction to the free nitrogen.[4]
Issue 2: Presence of Unreacted Benzaldehyde and Formation of Benzyl Alcohol
Question: My final product is contaminated with unreacted benzaldehyde, and I've also identified the presence of benzyl alcohol. What is causing this and how can it be prevented?
Answer: This issue typically points to a problem with the reducing agent or the reaction conditions.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for reductive aminations as it selectively reduces the intermediate imine in the presence of the aldehyde.[5][6] Other reducing agents like sodium borohydride (NaBH₄) can also reduce the starting aldehyde to the corresponding alcohol (benzyl alcohol in this case).[7] The use of sodium cyanoborohydride (NaBH₃CN) is also common, but its selectivity is pH-dependent.[5]
-
Reaction Conditions: The formation of the imine intermediate is a crucial step that is often favored under slightly acidic conditions.[6] If the conditions are not optimal for imine formation, the reducing agent may act on the unreacted benzaldehyde.
-
Moisture: The presence of excessive water can hinder the formation of the imine, which is a dehydration process.[3] Ensure that anhydrous solvents are used.
Issue 3: Difficulty in Product Purification
Question: I am struggling to separate the desired 1-benzylpiperazine from the di-substituted byproduct and unreacted piperazine. What are the recommended purification techniques?
Answer: The separation of these closely related compounds can be challenging.
-
Fractional Distillation: 1-Benzylpiperazine has a boiling point of 122-124°C at 2.5 mmHg, which can allow for its separation from the higher-boiling 1,4-dibenzylpiperazine and the more volatile piperazine by distillation under reduced pressure.[8]
-
Crystallization: The product can be converted to its dihydrochloride salt, which can be selectively precipitated and recrystallized.[8][9] The free base can then be regenerated by treatment with a base.
-
Column Chromatography: Silica gel column chromatography can be employed to separate the components, though this may be less practical for large-scale syntheses.
II. Data & Protocols
Comparative Data on Reaction Conditions
| Parameter | Condition A (High Yield, High Purity) | Condition B (Lower Yield, Byproduct Formation) | Rationale |
| Piperazine:Benzaldehyde Ratio | 5:1 | 1:1 | A large excess of piperazine favors mono-substitution.[1][2] |
| Reducing Agent | Sodium Triacetoxyborohydride | Sodium Borohydride | NaBH(OAc)₃ is more selective for the imine over the aldehyde.[6] |
| Solvent | Dichloromethane (anhydrous) | Ethanol (95%) | Anhydrous conditions favor imine formation.[3] |
| Temperature | 0°C to Room Temperature | Room Temperature to 50°C | Lower temperatures can improve selectivity. |
| Addition of Benzaldehyde | Slow, dropwise addition | Rapid, single portion addition | Slow addition minimizes localized high concentrations of benzaldehyde.[1] |
Step-by-Step Experimental Protocol for High-Selectivity Synthesis
This protocol is designed to maximize the yield of 1-benzylpiperazine while minimizing the formation of 1,4-dibenzylpiperazine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (5 equivalents) in anhydrous dichloromethane.
-
Imine Formation: Cool the solution to 0°C in an ice bath. Slowly add a solution of benzaldehyde (1 equivalent) in anhydrous dichloromethane dropwise over 30 minutes. Allow the mixture to stir at 0°C for an additional 30 minutes, then let it warm to room temperature and stir for 1 hour.
-
Reduction: In a separate flask, suspend sodium triacetoxyborohydride (1.5 equivalents) in anhydrous dichloromethane. Slowly add this suspension to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-24 hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.[8]
III. Visualizing the Process
Reaction Pathway and Side Reactions
Caption: Main and side reaction pathways in the synthesis of 1-benzylpiperazine.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the synthesis.
IV. References
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
-
Ashenhurst, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Reductive amination. In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Ten, A., Koizhaiganova, R., Bissenbay, D., & Yu, V. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. [Link]
-
Cymerman Craig, J., & Young, R. J. (n.d.). 1-Benzylpiperazine. Organic Syntheses. [Link]
-
Gao, J., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]
-
Scribd. (n.d.). BZP Synthesis. [Link]
-
Pazdera, P. (n.d.). Direct N1-monosubstitution of piperazine. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. scribd.com [scribd.com]
Validation & Comparative
Technical Comparison Guide: Mass Spectrometry Fragmentation of (4-Phenylpiperazin-2-yl)methanamine
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of (4-Phenylpiperazin-2-yl)methanamine (CAS 91532-95-5). It is designed for analytical chemists and pharmaceutical researchers requiring precise structural elucidation and differentiation from isobaric or homologous alternatives.
Executive Summary & Compound Profile
(4-Phenylpiperazin-2-yl)methanamine represents a critical pharmacophore in medicinal chemistry, combining a phenylpiperazine core (common in serotonergic modulators) with a reactive primary methanamine tail. Unlike simple aryl-piperazines, the C2-methanamine substitution introduces unique fragmentation pathways that serve as diagnostic fingerprints in LC-MS/MS analysis.
This guide compares the fragmentation dynamics of this target compound against its parent scaffold, 1-Phenylpiperazine (1-PP) , and establishes a self-validating protocol for its detection.
| Feature | Target: (4-Phenylpiperazin-2-yl)methanamine | Reference: 1-Phenylpiperazine (1-PP) |
| Formula | C₁₁H₁₇N₃ | C₁₀H₁₄N₂ |
| Monoisotopic Mass | 191.1422 Da | 162.1157 Da |
| [M+H]⁺ (ESI) | 192.1500 | 163.1230 |
| Key Structural Difference | C2-Exocyclic Methanamine (-CH₂NH₂) | Unsubstituted Piperazine Ring |
Core Fragmentation Mechanics (Expertise Pillar)
The fragmentation of (4-Phenylpiperazin-2-yl)methanamine under Electrospray Ionization (ESI-CID) is governed by charge localization on the most basic sites: the secondary piperazine nitrogen (N1), the tertiary aniline-like nitrogen (N4), and the primary exocyclic amine.
Mechanism A: The "Side-Chain Ejection" (Diagnostic)
The most distinct pathway involves the cleavage of the exocyclic methanamine group. Unlike stable piperazine rings, the C2-side chain is liable to undergo inductive cleavage or hydrogen rearrangement .
-
Transition: [M+H]⁺ (m/z 192) → Fragment (m/z 162/163) + CH₃N (neutral loss).
-
Causality: The loss of the methanamine side chain (as methanimine or similar neutral species) effectively regenerates the stable phenylpiperazine core. This links the target spectrally to the 1-PP scaffold.
Mechanism B: Piperazine Ring Opening (Cross-Ring Cleavage)
Consistent with piperazine behavior, the ring undergoes Retro-Diels-Alder (RDA) type fragmentation or internal alpha-cleavage.
-
Transition: Fragmentation of the piperazine ring leads to characteristic ions at m/z 120 (phenyl-aziridinium type ion) and m/z 56 (C₃H₆N⁺).
-
Causality: The stability of the phenyl ring directs charge retention onto the aromatic nitrogen fragments.
Mechanism C: Ammonia Loss
The primary amine on the methanamine tail facilitates a characteristic neutral loss of ammonia (NH₃, 17 Da).
-
Transition: [M+H]⁺ (m/z 192) → [M+H-NH₃]⁺ (m/z 175).
-
Significance: This peak is absent in 1-Phenylpiperazine, making it the primary differentiator.
Visualization: Fragmentation Pathway
The following diagram illustrates the hierarchical fragmentation tree, distinguishing between the target's unique pathways and those shared with the reference standard.
Caption: ESI-MS/MS fragmentation tree for (4-Phenylpiperazin-2-yl)methanamine. Green nodes indicate diagnostic ions unique to the target; Yellow/Red nodes indicate ions shared with the 1-PP scaffold.
Comparative Performance Analysis
This section objectively compares the Mass Spectral signature of the target against its closest alternative, 1-Phenylpiperazine (1-PP).
Table 1: Spectral Fingerprint Comparison (ESI+)
| Ion Type | Target Compound (m/z) | Alternative: 1-PP (m/z) | Interpretation & Causality |
| Molecular Ion | 192 | 163 | 29 Da shift corresponds to the -CHNH₂ moiety. |
| Ammonia Loss | 175 (High Intensity) | Absent | CRITICAL DIFFERENTIATOR. 1-PP lacks a primary amine and cannot lose NH₃. |
| Core Fragment | 162 | 163 | The target degrades into the 1-PP core structure (minus a proton/hydride shift). |
| Aryl Fragment | 120 | 120 | Conserved phenyl-nitrogen fragment. Indicates intact N-phenyl bond. |
| Ring Fragment | 56 | 56 | Conserved piperazine ring cleavage (C₃H₆N⁺).[1] |
| Phenyl | 77 | 77 | Standard aromatic stability marker. |
Analytical Insight
-
False Positive Risk: If the target compound undergoes in-source fragmentation (ISF) due to high declustering potential, it may shed the methanamine group and appear as 1-Phenylpiperazine (m/z 162/163).
-
Resolution Strategy: Monitor the 192 -> 175 transition. This transition is chemically impossible for 1-PP, ensuring 100% specificity even if chromatographic resolution is poor.
Validated Experimental Protocol (Trustworthiness Pillar)
This protocol is designed to be self-validating. The presence of the m/z 175 ion serves as an internal check for the integrity of the methanamine side chain.
Step 1: Sample Preparation
-
Solvent: Dissolve standard in Methanol:Water (50:50) + 0.1% Formic Acid.
-
Why: Formic acid ensures protonation of the secondary and primary amines, maximizing [M+H]⁺ abundance.
-
-
Concentration: 1 µg/mL (tuning) to 10 ng/mL (analysis).
Step 2: LC-MS/MS Parameters (ESI Positive)
-
Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).
-
Note: Phenylpiperazines can tail on standard silica; end-capped columns are required.
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Retention Logic: The target is more polar than 1-PP due to the extra amine. It will elute earlier (lower k') than 1-Phenylpiperazine.
-
Step 3: MRM Transition Setup
For quantitative bioanalysis, program the following transitions:
| Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Purpose |
| 192.1 | 175.1 | 15 - 20 | Quantifier (Specific Ammonia Loss) |
| 192.1 | 120.1 | 30 - 35 | Qualifier 1 (Structural Confirmation) |
| 192.1 | 77.0 | 45+ | Qualifier 2 (Aromatic Verification) |
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-Phenylpiperazine (CAS 92-54-6). National Institute of Standards and Technology. [Link]
-
PubChem. (2025).[2] Compound Summary: (4-Phenylpiperazin-2-yl)methanamine.[3][4][5] National Center for Biotechnology Information. [Link]
- de Boer, D., et al. (2001). Mass spectral characterization of phenylpiperazine derivatives. Journal of Mass Spectrometry.
-
ChemGuide. (2023). Fragmentation Patterns in Mass Spectrometry of Organic Amines. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 194799-59-2|4-(4-Methylpiperazin-1-yl)aniline hydrochloride|BLD Pharm [bldpharm.com]
- 4. 1030627-14-5|4-(4-Cyclobutylpiperazin-1-yl)aniline|BLD Pharm [bldpharm.com]
- 5. 91532-95-5 CAS MSDS (C-(4-PHENYL-PIPERAZIN-2-YL)-METHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
A Senior Application Scientist's Guide to Validating the Purity of (4-Phenylpiperazin-2-yl)methanamine using Liquid Chromatography-Mass Spectrometry (LC-MS)
Introduction: Beyond the Peak—Ensuring Purity in Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, the molecule (4-Phenylpiperazin-2-yl)methanamine serves as a critical structural motif and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its precise molecular architecture, featuring a phenylpiperazine core and a primary amine, makes it a versatile building block. However, the very reactivity that makes it valuable also presents a significant challenge: the potential for impurity generation during synthesis, storage, or handling. For researchers, scientists, and drug development professionals, verifying the purity of such intermediates is not a mere formality but a cornerstone of safety, efficacy, and regulatory compliance. Impurities, even at trace levels, can alter pharmacological activity, introduce toxicity, or compromise the stability of the final API.[1]
This guide provides an in-depth, technically-grounded comparison of analytical methodologies for assessing the purity of (4-Phenylpiperazin-2-yl)methanamine, with a primary focus on the capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, offering a framework for developing a robust, self-validating system for purity determination.
Chapter 1: The Analytical Challenge—Understanding the Analyte and Its Potential Impurities
The molecular structure of (4-Phenylpiperazin-2-yl)methanamine dictates the analytical strategy. Its key features include:
-
High Polarity: The presence of two amine groups makes the molecule highly polar and water-soluble.
-
Basic Nature: The amine functionalities readily accept protons, making the molecule's chromatographic behavior highly dependent on the mobile phase pH.
-
Potential for Reactivity: Primary amines can be susceptible to oxidation or reaction with aldehydes/ketones.
A robust purity method must be capable of separating the main compound from structurally similar impurities. These impurities often arise from predictable side reactions or incomplete conversions during synthesis.[2] While a specific impurity profile is unique to a given synthesis route, common potential impurities for a molecule like this could include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Positional Isomers: Compounds with the same molecular formula but different arrangements of substituents on the piperazine or phenyl rings.
-
By-products: Molecules formed from side reactions, such as dimerization or N-oxidation.
-
Degradants: Impurities formed during storage or handling.
The primary challenge is to develop a chromatographic method with sufficient selectivity to resolve these closely related species, coupled with a detection method that is both sensitive and can provide structural information to aid in identification.
Chapter 2: Methodological Comparison—LC-MS vs. HPLC-UV
While High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a workhorse in many quality control labs, LC-MS offers unparalleled advantages for comprehensive purity analysis, particularly during process development and for intermediates like (4-Phenylpiperazin-2-yl)methanamine.
| Feature | LC-MS (Liquid Chromatography-Mass Spectrometry) | HPLC-UV (High-Performance Liquid Chromatography with UV Detection) |
| Principle | Separation based on physicochemical interactions, followed by detection based on mass-to-charge ratio (m/z).[3] | Separation based on physicochemical interactions, followed by detection based on the absorption of UV-Vis light. |
| Specificity | Very High. Can distinguish between co-eluting compounds if they have different m/z values. Provides molecular weight information, confirming peak identity.[4] | Moderate to High. Dependent on chromatographic resolution. Co-eluting impurities with similar UV spectra cannot be distinguished. |
| Sensitivity | High. Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can achieve very low limits of detection (LOD) and quantification (LOQ). | Good. Sensitivity is dependent on the chromophore of the analyte and impurities. |
| Impurity Identification | Excellent. Provides molecular weight of impurities. Tandem MS (MS/MS) yields fragmentation patterns that offer structural clues for identifying unknown impurities.[5][6] | Poor. Provides no structural information beyond the UV spectrum. Identification requires isolation and analysis by other techniques (e.g., MS, NMR). |
| Quantification | Excellent. Highly linear and reproducible, especially with the use of an appropriate internal standard. | Excellent. The gold standard for routine quantitative analysis due to its robustness and simplicity. |
| Applicability | Universal. Can detect compounds with or without a UV chromophore. | Limited to compounds that absorb UV light. Some potential impurities may be "UV-invisible." |
For (4-Phenylpiperazin-2-yl)methanamine, LC-MS is the superior choice for a comprehensive purity validation. It not only quantifies the main component but also provides critical information about the identity of any co-eluting or trace-level impurities, which is invaluable for process optimization and regulatory submissions.[7]
Chapter 3: A Deeper Dive—Developing a Validated LC-MS Purity Method
The development of a reliable LC-MS method is a systematic process. The choices made at each step are critical for achieving a robust and accurate purity assessment.
Logical Workflow for LC-MS Method Development
Caption: Key decision points in LC-MS method development for polar basic compounds.
1. Liquid Chromatography (LC) Separation:
-
Column Selection: Due to the high polarity of (4-Phenylpiperazin-2-yl)methanamine, a standard reversed-phase C18 column is likely to provide insufficient retention, causing the analyte to elute near the solvent front. The recommended approach is to use a column designed for polar analytes.[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (e.g., unbonded silica, amide) with a high concentration of organic solvent in the mobile phase. It provides excellent retention for very polar compounds.[9] A column like the Waters ACQUITY UPLC BEH Amide is a strong candidate.
-
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering unique selectivity for polar and charged molecules.
-
-
Mobile Phase Optimization: The mobile phase pH is a critical parameter for controlling the retention and peak shape of basic amines.
-
Acidic pH: Using an additive like 0.1% formic acid will protonate the amine groups. This ensures good solubility in the mobile phase and promotes efficient ionization in the mass spectrometer. Peak shape is often excellent under these conditions.
-
Basic pH: A mobile phase buffered at a high pH (e.g., with ammonium bicarbonate) will keep the amine in its neutral state, increasing its retention on a reversed-phase column. Modern pH-stable columns like the Waters Xterra MS C18 are required for this approach.[10]
-
2. Mass Spectrometry (MS) Detection:
-
Ionization: Electrospray Ionization (ESI) is the ideal technique for polar, non-volatile molecules like our analyte. Given the basic nature of the amine groups, ESI in positive ion mode will be highly efficient, generating a strong protonated molecule [M+H]⁺.
-
Mass Analysis and Fragmentation:
-
Full Scan Analysis: Initially, data should be acquired in full scan mode to detect all ionizable species, allowing for the discovery of unknown impurities.
-
Structural Confirmation via MS/MS: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion is crucial for structural confirmation. For phenylpiperazine derivatives, characteristic fragmentation patterns involve cleavage of the C-N bonds in and around the piperazine ring.[5][6] Expected fragments for (4-Phenylpiperazin-2-yl)methanamine ([M+H]⁺ ≈ m/z 192.15) would include ions corresponding to the phenylpiperazine moiety and losses from the aminomethyl group.
-
Chapter 4: Experimental Protocol—A Validated LC-MS Method
This protocol provides a detailed, step-by-step methodology for the purity determination of (4-Phenylpiperazin-2-yl)methanamine, designed in accordance with the principles of analytical method validation outlined by the International Council for Harmonisation (ICH).[11]
Overall Purity Validation Workflow
Caption: Comprehensive workflow for LC-MS purity validation.
1. Reagents and Materials
-
(4-Phenylpiperazin-2-yl)methanamine reference standard and test sample.
-
Acetonitrile (ACN), LC-MS grade.
-
Water, LC-MS grade.
-
Formic Acid, LC-MS grade.
-
Volumetric flasks, pipettes, and autosampler vials.
2. Standard and Sample Preparation
-
Diluent: 50:50 Acetonitrile/Water (v/v).
-
Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard or sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the diluent. This solution is used for purity analysis by area percent.
3. LC-MS Instrumentation and Parameters
| Parameter | Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times. |
| Column | Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm | Excellent retention and peak shape for polar basic analytes.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong eluting solvent in HILIC mode. |
| Gradient | 95% B to 50% B over 8 minutes | A shallow gradient ensures good resolution of closely eluting impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Minimizes potential for peak distortion. |
| MS System | Quadrupole Time-of-Flight (Q-ToF) or Triple Quadrupole (QQQ) | Q-ToF for high-resolution accurate mass; QQQ for high sensitivity. |
| Ionization Mode | ESI Positive | Optimal for protonating basic amine groups. |
| Capillary Voltage | 3.0 kV | Standard voltage for stable spray. |
| Source Temp. | 150 °C | Standard temperature for ESI. |
| Scan Range | m/z 50 - 500 | Covers the mass of the analyte and potential low/high MW impurities. |
4. Method Validation Protocol
A full validation should be performed to demonstrate the method is suitable for its intended purpose.[12][13]
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and the test sample. Ensure no interfering peaks are present at the retention time of the main analyte.
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically S/N ratio > 10). This is critical for quantifying impurities.
-
Linearity: Prepare a series of dilutions of the reference standard (e.g., from LOQ to 150% of the working concentration). Plot the peak area versus concentration and determine the correlation coefficient (r² > 0.995).
-
Accuracy: Analyze samples spiked with known amounts of the reference standard at different levels (e.g., 50%, 100%, 150%). The recovery should be within 98.0% - 102.0%.
-
Precision (Repeatability & Intermediate Precision): Analyze replicate preparations of a homogeneous sample. The relative standard deviation (RSD) should be less than 2%.
5. Data Analysis and Purity Calculation
-
Integrate all peaks in the chromatogram of the test sample.
-
Calculate the area percent for each impurity using the formula: % Impurity = (Area_impurity / Area_total) * 100
-
The purity of the main compound is calculated as: % Purity = 100 - (% Total Impurities)
Conclusion: A Framework for Confidence
Validating the purity of (4-Phenylpiperazin-2-yl)methanamine requires more than a generic analytical method. It demands a scientifically sound approach that considers the specific chemical nature of the analyte. By leveraging the power of LC-MS, particularly with a HILIC-based separation and ESI-positive detection, researchers can achieve a level of analytical detail that is impossible with older techniques. This guide provides a robust framework for developing and validating such a method. The causality-driven approach—from column selection based on polarity to ionization mode based on molecular functionality—ensures the final method is not only accurate and precise but also defensible and fit for purpose in the rigorous environment of pharmaceutical development.
References
- Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues.
-
ResearchGate. (2024). Mass spectra and major fragmentation patterns of piperazine designer drugs. Available at: [Link]
-
PubMed. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Available at: [Link]
-
International Pharmaceutical Industry. A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. Available at: [Link]
-
CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Available at: [Link]
-
YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Available at: [Link]
-
UC CORE. Purity Determination by LC-MS. Available at: [Link]
-
Agilent. Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Available at: [Link]
-
Agilent. (2018). High-Throughput LC/MS Purification of Pharmaceutical Impurities. Available at: [Link]
-
Royal Society of Chemistry. (2017). Current developments in LC-MS for pharmaceutical analysis. Available at: [Link]
-
ResearchGate. (2020). Is there a list of must-have columns for LC-MS/MS used in biochemistry/clinical lab setting? Available at: [Link]
-
CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling. Available at: [Link]
-
ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Available at: [Link]
-
PMC. (2023). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Available at: [Link]
-
Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Available at: [Link]
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available at: [Link]
-
Waters Corporation. (2022). Waters Column Selection Guide for Polar Compounds. Available at: [Link]
-
Semantic Scholar. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Available at: [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. uccore.org [uccore.org]
- 4. chimia.ch [chimia.ch]
- 5. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 6. researchgate.net [researchgate.net]
- 7. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. lcms.cz [lcms.cz]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. waters.com [waters.com]
- 11. database.ich.org [database.ich.org]
- 12. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sisu.ut.ee [sisu.ut.ee]
A Senior Application Scientist's Guide to Reference Standards for the Analysis of (4-Phenylpiperazin-2-yl)methanamine
For researchers, analytical chemists, and drug development professionals, the accuracy and reliability of quantitative analysis are paramount. The foundation of this accuracy rests upon the quality of the reference standard used. This guide provides an in-depth technical overview of the landscape for sourcing and utilizing reference standards for the analysis of (4-Phenylpiperazin-2-yl)methanamine, a key intermediate and structural motif in various pharmacologically active molecules.
The Indispensable Role of Analytical Reference Standards
In any analytical workflow, the reference standard is the benchmark against which all unknown samples are measured. Its purity and identity are assumed to be known, and any error in these attributes will directly propagate through all subsequent results. Reference standards are broadly categorized as:
-
Primary Standards: These are of the highest purity and are typically obtained from official pharmacopeias (e.g., USP, EP) or National Metrology Institutes (e.g., NIST).[1] They are thoroughly characterized and come with a detailed Certificate of Analysis.
-
Secondary (or Working) Standards: These are standards qualified against a primary standard.[2][3] They are used for routine laboratory work to conserve the more expensive primary standard.
When a primary or certified reference standard from a recognized source is unavailable, as is the case for (4-Phenylpiperazin-2-yl)methanamine, a laboratory must source the highest purity material available and perform a comprehensive characterization to establish it as an "in-house" or "working" reference standard.[2] This process is critical for ensuring data integrity and is a key expectation of regulatory bodies.[4][5]
The Current Landscape: Sourcing (4-Phenylpiperazin-2-yl)methanamine
A survey of major chemical suppliers indicates that while (4-Phenylpiperazin-2-yl)methanamine is commercially available, it is typically sold for "research purposes only." Such materials often lack the comprehensive Certificate of Analysis required to qualify them immediately as analytical standards. The buyer assumes the responsibility to confirm the material's identity and purity. This underscores the necessity for a rigorous in-house qualification protocol.
Qualification of an In-House Reference Standard: A Multi-Technique Approach
Establishing a batch of (4-Phenylpiperazin-2-yl)methanamine as a reliable in-house reference standard is a self-validating process that requires a suite of orthogonal analytical techniques to confirm identity and assign a purity value. This approach is in line with the principles outlined in the ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[6][7]
Caption: Workflow for qualifying an in-house reference standard.
Identity Confirmation
The first step is to unequivocally confirm that the material is indeed (4-Phenylpiperazin-2-yl)methanamine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the chemical structure. 2D NMR techniques like COSY and HSQC should be used to confirm proton-proton and proton-carbon connectivities. The spectra should be consistent with the proposed structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass of the molecular ion. The fragmentation pattern observed in MS/MS should also be consistent with the structure. Phenylpiperazine derivatives often show characteristic fragmentation patterns involving cleavage of the piperazine ring and the bonds connecting the substituents.[8][9]
-
Infrared (IR) Spectroscopy: IR provides a molecular fingerprint and confirms the presence of key functional groups, such as N-H stretches from the amine and piperazine, C-H stretches from the aromatic and aliphatic portions, and aromatic C=C bending.
Purity Assessment
Purity assessment should not rely on a single method. Orthogonal techniques provide a more complete and trustworthy picture of the material's purity.
| Technique | Principle | Strengths | Limitations | Primary Use in Qualification |
| HPLC-UV | Chromatographic separation based on polarity, with UV detection. | High precision, widely available, excellent for resolving structurally similar impurities. | Requires a chromophore. Purity is typically relative (area percent) unless a fully characterized standard is used for response factor determination. | Determination of chromatographic purity and detection of organic process-related impurities. |
| qNMR | The integral of an NMR signal is directly proportional to the number of nuclei. | Primary analytical method; does not require a reference standard of the analyte itself.[10][11] Provides structural information and quantification simultaneously.[12] SI-traceable.[13] | Lower sensitivity than chromatographic methods. Requires a certified internal standard.[14] | Assigning the absolute purity (assay value) of the in-house standard. |
| GC-MS | Chromatographic separation based on volatility, with mass spectrometric detection. | Excellent for volatile and semi-volatile impurities (e.g., residual solvents). High sensitivity and specificity. | Requires the analyte to be volatile or amenable to derivatization. High temperatures can cause degradation of some compounds. | Primarily for the quantification of residual solvents. Can also be used for organic impurity profiling. |
| Karl Fischer Titration | Electrochemical titration specific to water. | The gold standard for water content determination. Highly accurate and precise. | Only measures water content. | Quantification of water content. |
| Residue on Ignition / Sulfated Ash | Measures the amount of residual substance not volatilized from a sample when ignited. | Simple method to determine the total amount of inorganic impurities. | Non-specific; does not identify individual inorganic impurities. | Assessment of total inorganic impurity content. |
The final purity of the in-house reference standard should be calculated using a mass balance approach :
Purity (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)
Alternatively, and often preferably, the purity can be assigned directly by quantitative NMR (qNMR) , which provides an absolute measure of the main component relative to a certified internal standard.[11]
Recommended Analytical Protocols
The following protocols are provided as robust starting points for the analysis of (4-Phenylpiperazin-2-yl)methanamine. These methods are based on established procedures for related phenylpiperazine compounds and should be validated for their intended use.[15][16][17]
Protocol 1: HPLC-UV for Chromatographic Purity
This method is designed to separate the main component from potential process-related impurities.
Caption: General workflow for HPLC-UV analysis.
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm and 254 nm (or scan with DAD to determine optimal wavelength).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the standard and dissolve in 100 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.1 mg/mL solution.
-
Analysis: Inject a diluent blank, followed by the sample solution. Integrate all peaks with an area greater than 0.05% of the total area. Calculate chromatographic purity using the area percent method.
Protocol 2: GC-MS for Identity and Residual Solvents
This method can confirm identity and is ideal for analyzing volatile impurities like residual solvents from synthesis.
-
Instrumentation: Gas chromatograph with a Mass Spectrometric detector.
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 60 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C (Splitless mode).
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dissolve approximately 1 mg of the material in 1 mL of methanol.
-
Analysis: The resulting mass spectrum should show a molecular ion consistent with the compound's molecular weight and a fragmentation pattern that can be rationalized based on its structure.[18] For residual solvents, a headspace GC (HS-GC) method is preferred.
Protocol 3: qNMR for Absolute Purity Determination
This is a primary method for assigning an accurate purity value to the in-house standard.[10][11]
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended).
-
Internal Standard (IS): A certified, high-purity standard with sharp signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). The IS must be accurately weighed.
-
Solvent: Deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d₆, MeOD-d₄).
-
Sample Preparation:
-
Accurately weigh about 15-20 mg of (4-Phenylpiperazin-2-yl)methanamine into an NMR tube.
-
Accurately weigh about 5-10 mg of the certified internal standard into the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent. Ensure complete dissolution.
-
-
NMR Acquisition Parameters (Critical for Quantitation):
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (both analyte and IS). A value of 30-60 seconds is often sufficient.
-
Pulse Angle: 90°.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation: Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS
-
I: Integral area
-
N: Number of protons for the integrated signal
-
MW: Molecular Weight
-
m: mass
-
PurityIS: Certified purity of the internal standard
-
Conclusion and Recommendations
The quantitative analysis of (4-Phenylpiperazin-2-yl)methanamine presents a challenge due to the lack of commercially available certified reference materials. However, by adopting a rigorous, multi-technique approach, researchers can confidently qualify an in-house working standard.
Key Recommendations:
-
Do Not Assume Purity: Never assume the purity stated on a supplier's bottle for a "research use only" chemical is accurate for quantitative purposes.
-
Qualify In-House: Implement a formal procedure for the qualification of in-house reference standards, including full identity confirmation and orthogonal purity assessments.
-
Embrace qNMR: Utilize quantitative NMR as a primary method for assigning an absolute purity value to your standard. Its accuracy and traceability provide a strong foundation for all subsequent quantitative work.[13]
-
Document Everything: Maintain comprehensive documentation for the qualification of the in-house standard, including all raw data, spectra, and calculations. This record is essential for ensuring data traceability and defending your results.
By following the principles and protocols outlined in this guide, scientists and researchers can establish a reliable and well-characterized reference standard for (4-Phenylpiperazin-2-yl)methanamine, ensuring the scientific integrity and validity of their analytical results.
References
A complete list of all sources cited in this guide can be found below, with links for verification.
References
-
ICH. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. European Medicines Agency. [Link]
-
Working Standards in Pharma: Ensuring Quality and Compliance. (2025, June 2). LinkedIn. [Link]
-
The complete guide to the ICH Q7 guidelines. (2025, June 30). Qualio. [Link]
-
ICH Q7 GMP Regulation for Pharma: The Definitive Guide. (2025, March 18). ComplianceQuest. [Link]
-
Understanding the International Council for Harmonisation (ICH) Q7 Guideline. (2024, September 26). LinkedIn. [Link]
-
ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. (2000, November 1). European Medicines Agency. [Link]
-
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. ACS Publications. [Link]
-
Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. [Link]
-
A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. [Link]
-
Qualification of Inhouse Reference Standards and Secondary Standards. (2025, April 14). Qvents. [Link]
-
GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine | Request PDF. ResearchGate. [Link]
-
A Look Into the Working Standards of the Pharmaceutical Industry. (2023, December 7). Pharma Growth Hub. [Link]
-
Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.[Link]
-
qNMR - Quantitative Analysis by NMR. (2022, December 19). AWS. [Link]
-
Qualification of Pharmaceutical Working Standards. (2020, August 28). Veeprho. [Link]
-
SOP for Working/Reference Standard Qualification. (2020, February 22). Pharma Beginners. [Link]
-
UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. MDPI. [Link]
-
Sisco, E., et al. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 28, 100412. [Link]
-
Szczesio, M., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1), 1-13. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology. [Link]
-
Understanding the Difference Between Working Standards and Reference Standards in Pharmaceutical Testing. (2025, May 16). Pharmaffiliates. [Link]
-
Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
-
An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. PubMed. [Link]
-
Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-948. [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]
-
Di Stefano, M., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. European Journal of Medicinal Chemistry, 263, 115916. [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Working Standards in Pharma: Ensuring Quality and Compliance - Zamann Pharma Support GmbH [zamann-pharma.com]
- 5. qualio.com [qualio.com]
- 6. mastercontrol.com [mastercontrol.com]
- 7. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
- 13. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. isaacpub.org [isaacpub.org]
- 16. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Comparative Guide: Bioequivalence & PK Profiling of (4-Phenylpiperazin-2-yl)methanamine Analogs
This guide outlines the comparative pharmacokinetic (PK) profiling and bioequivalence assessment for (4-Phenylpiperazin-2-yl)methanamine analogs . These scaffolds are privileged structures in CNS drug discovery, frequently targeting 5-HT
This document is structured for researchers requiring high-fidelity protocols for lead optimization and bioanalytical validation.
Executive Analysis: The Scaffold Challenge
The (4-Phenylpiperazin-2-yl)methanamine core presents unique bioanalytical challenges compared to simple phenylpiperazines. The introduction of the 2-methanamine (-CH
-
Basicity (pKa): Shifts pKa higher (~9.0–9.8), increasing lysosomal trapping and volume of distribution (V
). -
Metabolic Lability: The primary amine is a target for MAO-B (Monoamine Oxidase) and SSAO (Semicarbazide-Sensitive Amine Oxidase), unlike the tertiary amines of standard piperazines.
-
Chirality: The (S)-enantiomer often exhibits superior receptor affinity but distinct metabolic clearance rates compared to the (R)-enantiomer.
Comparative Performance Matrix
The following table contrasts the pharmacokinetic behavior of the core scaffold against common structural modifications used in optimization.
| Feature | Core Scaffold (2-Methanamine) | N-Methylated Analog (Tertiary Amine) | Fluorinated Phenyl Analog (e.g., 4-F) |
| Oral Bioavailability (F%) | Moderate (30–50%) | High (>60%) | High (50–70%) |
| BBB Penetration ( | Moderate (Polar amine limits passive diffusion) | High (Increased lipophilicity) | High (Lipophilic + Metabolic block) |
| Metabolic Stability ( | Low (MAO/CYP deamination) | Moderate (N-demethylation required first) | High (Blocks para-hydroxylation) |
| Primary Clearance Route | Renal (unchanged) + Oxidative Deamination | Hepatic (CYP2D6/3A4) | Hepatic (CYP3A4) |
| Bioanalytical Challenge | High (Adsorption to glass; Matrix effects) | Moderate | Low |
Analyst Insight: For CNS efficacy, the Fluorinated Phenyl Analog often represents the optimal balance of metabolic stability and BBB penetration, despite the Core Scaffold often having higher intrinsic receptor affinity.
Experimental Protocols: Self-Validating Bioequivalence Workflows
To establish bioequivalence or comparative PK, you must utilize a self-validating LC-MS/MS workflow . The high polarity of the methanamine group requires specific handling to prevent peak tailing and carryover.
Protocol A: Plasma Sample Preparation (Optimized for Polar Amines)
Rationale: Standard protein precipitation often fails to recover polar amines bound to Alpha-1 Acid Glycoprotein (AAG). This protocol uses Alkaline Liquid-Liquid Extraction (LLE) to break protein binding and ensure recovery.
Reagents:
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) : Dichloromethane (DCM) (80:20 v/v).
-
Internal Standard (IS): Deuterated analog (e.g., d8-Phenylpiperazine) or Haloperidol (structural mimic).
-
Buffer: 0.1 M Sodium Hydroxide (NaOH).
Step-by-Step Workflow:
-
Aliquot: Transfer 50 µL of rat/human plasma into a 1.5 mL polypropylene tube (Avoid glass to prevent adsorption).
-
Spike: Add 10 µL of IS working solution (500 ng/mL).
-
Alkalinize: Add 50 µL of 0.1 M NaOH. Critical Step: This neutralizes the ammonium species, rendering the analyte lipophilic for extraction.
-
Extract: Add 500 µL of Extraction Solvent (MTBE/DCM). Vortex vigorously for 5 minutes at 2000 rpm.
-
Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 400 µL of the organic (upper) layer to a clean tube.
-
Dry: Evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase A/B (80:20). Vortex and transfer to HPLC vial.
Protocol B: LC-MS/MS Quantification Parameters
Rationale: Phenylpiperazines are notorious for severe peak tailing on C18 columns due to interaction with residual silanols. You must use a Charged Surface Hybrid (CSH) or HILIC column, or modify pH.
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495). Chromatography:
-
Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm). The charged surface repels the protonated amine, sharpening the peak.
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH 3.5).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.
Mass Spectrometry (MRM Transitions):
-
Ionization: ESI Positive mode (M+H)
. -
Source Temp: 500°C.
-
Transitions (Generic for Scaffold):
-
Precursor: m/z ~282.2 (Parent + H)
-
Quantifier Product: m/z 120.1 (Iminium ion of phenylpiperazine ring - Characteristic fragment).
-
Qualifier Product: m/z 164.1 (Cleavage at methanamine linker).
-
Mechanistic Visualization
Diagram 1: Metabolic Fate & Clearance Pathways
This diagram illustrates the divergent clearance pathways that dictate the bioequivalence profile of these analogs. The competition between CYP-mediated hydroxylation and MAO-mediated deamination is the critical determinant of half-life.
Caption: Metabolic divergence of (4-Phenylpiperazin-2-yl)methanamine. Modifications to the phenyl ring block the CYP2D6 route (Red), shifting clearance to the MAO pathway (Yellow).
Diagram 2: Bioequivalence Decision Workflow
A logical decision tree for assessing if a new analog (Test) is bioequivalent or superior to the Lead (Reference).
Caption: Decision matrix for evaluating analog bio-performance. "Pass" criteria relies on standard bioequivalence limits (80-125%) or demonstrated superiority in bioavailability (F%).
References
-
Bioanalytical Method Development for Phenylpiperazines
-
Metabolic Interactions of Piperazine Scaffolds
- Title: Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
- Source: Journal of Chemical Inform
-
URL:[Link](Note: Generalized reference for piperazine conformational benchmarking).
-
LC-MS/MS Method Standards
-
Pharmacological Context (5-HT Ligands)
Sources
- 1. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducible Synthesis of (4-Phenylpiperazin-2-yl)methanamine
For researchers and professionals in drug development, the piperazine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in successful therapeutic agents. However, the synthesis of asymmetrically substituted piperazines, particularly those with functionality on the carbon backbone, presents significant challenges in reproducibility, stereocontrol, and scalability. This guide provides an in-depth comparison of two robust synthetic strategies for producing (4-Phenylpiperazin-2-yl)methanamine, a chiral building block with significant potential for library development and lead optimization.
The core challenge lies in the stereoselective installation of the C2-aminomethyl group while controlling the substitution at both nitrogen atoms. We will dissect two distinct and reproducible methodologies:
-
Chiral Pool Synthesis via Directed Ring Construction: A classic and reliable approach that builds the chiral piperazine core from an enantiomerically pure starting material derived from the chiral pool.
-
Synthesis via a Chiral Piperazin-2-one Intermediate: A versatile strategy that constructs a cyclic amide precursor, which is subsequently reduced to the target piperazine.
This guide moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to ensure that each protocol is a self-validating system for achieving reproducible results.
Method 1: Chiral Pool Synthesis via Aza-Michael Cyclization
This strategy is predicated on the principle of transferring existing chirality from a readily available starting material, such as an amino acid, to the final product. This approach offers exceptional control over the absolute stereochemistry at the C2 position, making it highly reliable and scalable. The key transformation involves a diastereoselective aza-Michael addition to form the piperazine ring.[1]
Strategic Overview
The synthesis begins with a suitably protected, enantiopure 1,2-diamine derived from a natural amino acid. This diamine undergoes a cyclization reaction with an activated vinyl sulfonium salt, establishing the piperazine core. Subsequent functionalization at the N4 position and manipulation of the C2 side chain complete the synthesis. This linear sequence ensures that the stereochemical integrity is maintained throughout.
Experimental Workflow
Sources
Elemental Analysis Validation Guide: (4-Phenylpiperazin-2-yl)methanamine
Comparison of Automated Combustion vs. Quantitative NMR (qNMR)
Part 1: Executive Summary & Analyte Profile
In the context of drug development, (4-Phenylpiperazin-2-yl)methanamine represents a critical scaffold for CNS-active agents (serotonin/dopamine modulators). Validating the elemental composition of this molecule is deceptively complex due to the physicochemical properties of the piperazine ring and the primary amine tail.
While Automated Combustion Analysis (CHN) remains the regulatory "gold standard" for establishing purity and composition, it is increasingly being challenged by Quantitative NMR (qNMR) . This guide objectively compares these methodologies and provides a field-proven validation protocol for the CHN combustion method, specifically tailored to handle the hygroscopic and reactive nature of piperazine derivatives.
The Analyte: (4-Phenylpiperazin-2-yl)methanamine[1]
-
Formula:
-
Molecular Weight: 191.27 g/mol
-
Theoretical Composition:
-
C: 69.07%
-
H: 8.96%
-
N: 21.97%
-
-
Critical Technical Challenges:
-
Hygroscopicity: The secondary (piperazine) and primary (methanamine) amines avidly attract atmospheric moisture, artificially inflating %H and diluting %C/%N.
-
Carbamate Formation: Primary amines react with atmospheric
to form carbamates, skewing Carbon values. -
Refractory Nature: Piperazine rings can be thermally stable, requiring high-temperature combustion to prevent "coking" (incomplete combustion).
-
Part 2: Method Comparison (CHN vs. qNMR)
This section contrasts the traditional combustion method with the modern orthogonal approach (qNMR).
| Feature | Automated Combustion (CHN) | Quantitative NMR (qNMR) |
| Principle | High-temp oxidation ( | Integration of proton signals relative to an internal standard (IS). |
| Sample Requirement | High (2–5 mg per run). Destructive. | Low (<1 mg possible). Non-destructive (recoverable). |
| Specificity | Low. Cannot distinguish between the analyte and an isomer or an impurity with similar %C (e.g., solvent). | High. Distinguishes structure, solvent, and water explicitly. |
| Accuracy | ||
| Throughput | High (Automated carousels). | Medium (Requires manual processing/phasing). |
| Regulatory Status | Mandatory for new chemical entities (NCE) characterization. | Orthogonal support; increasingly accepted for purity assays.[2][3][4] |
| Best For... | Confirming bulk composition and absence of inorganic impurities. | Determining absolute purity and identifying specific organic contaminants. |
Expert Insight: For (4-Phenylpiperazin-2-yl)methanamine, qNMR is superior for internal R&D to detect retained solvents or carbonate salts. However, CHN is required for publication and regulatory filing . Therefore, the protocol below focuses on validating the CHN method to meet the strict
acceptance criteria.
Part 3: Experimental Protocol (The "Gold Standard" CHN)
To achieve valid results for this amine, you cannot simply "weigh and burn." The following protocol integrates steps to mitigate hygroscopicity.
Materials & Equipment
-
Instrument: Elementar vario EL cube or PerkinElmer 2400 Series II.
-
Balance: Mettler Toledo XPR Microbalance (Readability: 1
g). -
Capsules: Tin (
) capsules (standard). Note: Silver capsules are not necessary as this molecule contains no halogens. -
Standard: Acetanilide (High purity,
). -
Conditioning:
(Tungsten Trioxide) as a combustion aid/catalyst to ensure complete ring opening.
Step-by-Step Workflow
-
System Suitability Test (SST):
-
Run 3 "Blank" cycles (empty tin capsule) to stabilize the baseline.
-
Run 3 "Conditioning" samples (Acetanilide) to saturate active sites.
-
Criteria: K-factors (calibration factors) must have RSD
.
-
-
Sample Preparation (The Critical Step):
-
Pre-treatment:[5] Dry the (4-Phenylpiperazin-2-yl)methanamine sample in a vacuum oven at 40°C for 4 hours over
to remove surface moisture. -
Weighing: Quickly weigh 2.0 ± 0.2 mg into a tin capsule.
-
Sealing: Fold the capsule immediately using the "cold weld" technique to exclude air. Do not touch with bare fingers (amino acids in sweat contain N).
-
-
Combustion Parameters:
-
Furnace Temp: 1150°C (Boosted oxidation).
-
Oxygen Dosing: 120 seconds (Excess
required for aromatic rings). -
Carrier Gas: Helium (Flow 200 mL/min).
-
-
Data Acquisition:
-
Run samples in triplicate.
-
Insert a "Check Standard" (Sulfanilamide) every 10 runs to monitor drift.
-
Part 4: Validation Logic & Visualizations
This validation framework aligns with ICH Q2(R1) guidelines, adapted for elemental analysis.
Validation Workflow Diagram
Figure 1: Step-by-step validation workflow ensuring system readiness before sample consumption.
Decision Matrix: Troubleshooting Failure
If the validation fails (results outside
Figure 2: Diagnostic logic for common piperazine analysis failures.
Part 5: Representative Validation Data
The following table simulates a typical validation dataset for (4-Phenylpiperazin-2-yl)methanamine, demonstrating the impact of proper sample preparation.
| Parameter | Theoretical Value | Run 1 (Undried) | Run 2 (Dried) | Run 3 (Dried) | Average (Dried) | Delta ( | Status |
| Carbon (C) | 69.07% | 67.85% | 68.95% | 69.15% | 69.05% | -0.02% | PASS |
| Hydrogen (H) | 8.96% | 9.88% | 9.01% | 8.92% | 8.97% | +0.01% | PASS |
| Nitrogen (N) | 21.97% | 21.10% | 21.85% | 22.05% | 21.95% | -0.02% | PASS |
Analysis of Data:
-
Run 1 (Undried): Shows the classic "wet amine" signature—High Hydrogen (+0.92%) and diluted Carbon/Nitrogen. This would fail regulatory acceptance.
-
Runs 2 & 3 (Dried): After vacuum drying, the values align within the acceptable
range (ICH Q2 limits for accuracy).
Part 6: References
-
ICH Harmonised Tripartite Guideline. (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3][7] Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2][3] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[2][3] U.S. Food and Drug Administration. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 6. database.ich.org [database.ich.org]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
Safety Operating Guide
Personal protective equipment for handling (4-Phenylpiperazin-2-yl)methanamine
The following technical guide details the safety, logistical, and operational protocols for handling (4-Phenylpiperazin-2-yl)methanamine .
Note to Researchers: This compound combines a lipophilic phenyl ring with a highly reactive primary amine and a piperazine core. This specific structural motif dictates a safety profile that exceeds standard "organic intermediate" handling. It poses risks of corrosivity (chemical burns) , sensitization , and rapid dermal absorption . The protocols below are designed to mitigate these specific chemical hazards.
Hazard Identification & Mechanistic Safety
To handle this compound safely, one must understand why it is hazardous.
-
Corrosivity (The Methanamine Moiety): The primary amine side chain (
) is highly basic. Unlike acids which coagulate proteins (limiting penetration), amines induce liquefactive necrosis , saponifying fatty tissues in the skin and eyes. This allows the chemical to penetrate deeper and faster. -
Sensitization (The Piperazine Core): Piperazine derivatives are well-documented respiratory and dermal sensitizers. Repeated exposure, even at sub-clinical levels, can lead to anaphylactic responses upon future contact.
-
Absorption (The Phenyl Ring): The phenyl group increases lipophilicity (
), facilitating transport across the stratum corneum (outer skin layer) and into the systemic circulation.
Operational Classification: Handle as Skin Corrosive (Category 1B) and Respiratory Sensitizer .
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for corrosive amines with high skin permeability. The following tiered system is required.
A. Hand Protection (Critical)[1]
-
Standard Protocol: Double-gloving is mandatory.
-
Inner Layer: 4 mil Nitrile (Inspection/Barrier).
-
Outer Layer: 5-8 mil Nitrile or Laminate (Chemical Resistance).
-
-
Rationale: Thin latex is permeable to lipophilic amines. The "breakthrough time" for standard nitrile against similar amine/solvent mixtures can be <15 minutes. Double gloving provides a "sacrificial" outer layer that can be stripped immediately upon contamination without exposing the skin.
B. Eye & Face Protection[1][2][3][4][5][6][7]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1 D3 rating) + Face Shield.
-
Contraindication: Do NOT rely on safety glasses alone.
-
Rationale: Amine vapors and splashes track around safety glasses. A splash to the eye can cause permanent corneal opacity due to the saponification mechanism described above.
C. Respiratory Protection[1][3][4][8][9][10]
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Control (Spill/Outside Hood): Full-face respirator with Multi-Gas/Vapor (OV/AG) cartridges combined with a P100 particulate filter .
-
Rationale: The solid may generate dust; solutions generate caustic vapors.
D. Body Protection[1][10]
-
Requirement: Chemical-resistant lab coat (poly-cotton blend minimum; Nomex preferred if flammables are present) + Chemical Apron (Rubber/Neoprene) for liquid handling.
-
Rationale: Cotton absorbs amines, holding them against the chest/abdomen. An apron prevents saturation.
Operational Logistics: Handling & Weighing
Workflow Visualization
The following diagram outlines the decision logic for safe handling and PPE escalation.
Caption: Decision logic for PPE selection and engineering controls based on physical state.
Quantitative Data: Chemical Resistance Guide
Estimated breakthrough times based on structural analogs (Benzylamine/Piperazine).
| Glove Material | Thickness (mil) | Est. Breakthrough Time | Recommendation |
| Latex | 4-6 | < 2 mins | DO NOT USE |
| Nitrile (Disposable) | 4 | 10-15 mins | Inner glove only |
| Nitrile (Extended) | 8 | > 60 mins | Recommended Outer |
| Laminate (Silver Shield) | 2.7 | > 480 mins | Spill Cleanup |
Step-by-Step Handling Protocol
-
Preparation:
-
Clear fume hood of incompatible chemicals (specifically Acids and Oxidizers ).
-
Place a disposable absorbent pad (benchkote) in the hood to capture minor particulate spills.
-
Static Control: If the substance is a dry powder, use an ionizing anti-static gun before weighing to prevent "fly-away" particles, which are a major inhalation vector.
-
-
Weighing (Solid):
-
Do not weigh on an open bench. If a balance enclosure is unavailable, tare the vial inside the hood, add the solid, cap it, and then move to the balance.
-
Wipe the exterior of the vial with a methanol-dampened wipe before removing it from the hood.
-
-
Solubilization/Reaction:
-
Add solvent slowly. The amine functionality is basic; adding it to acidic solvents will generate heat (exotherm).
-
Incompatibility Alert: Avoid mixing with nitrosating agents (e.g., sodium nitrite), as piperazines can form carcinogenic nitrosamines.
-
Emergency Response & Disposal
Spill Response (Self-Validating System)
-
Minor Spill (<5g/5mL):
-
Don Silver Shield/Laminate gloves (standard nitrile may degrade during direct cleanup).
-
Liquids: Absorb with vermiculite or a specific "Amine/Base" spill kit. Do not use standard clay if it is acidic.
-
Solids: Cover with wet paper towels (to prevent dust) and scoop into a waste container.
-
Decontamination: Wipe surface with 5% Acetic Acid or Citric Acid solution to neutralize residual amine, followed by soap and water. Validation: Use pH paper on the surface; it should be neutral (pH 6-8).
Waste Disposal[2][4][5][6][12]
-
Classification: Basic Organic Waste.
-
Segregation: NEVER mix with "Acidic Organic Waste." The reaction can cause waste container pressurization and explosion.
-
Labeling: Clearly tag as "Corrosive Base" and "Sensitizer."
References
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Piperazine.[2] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
